molecular formula C11H10O4S B1296206 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 23046-03-9

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B1296206
CAS No.: 23046-03-9
M. Wt: 238.26 g/mol
InChI Key: LIZUZUKHOVUSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUZUKHOVUSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296352
Record name 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23046-03-9
Record name 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23046-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023046039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23046-03-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Subject: In-depth Technical Whitepaper on the Core Chemical Properties, Synthesis, and Applications of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid

Introduction

This compound is a sulfur-containing aromatic heterocyclic compound. Its molecular structure is built upon a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring. This core is further functionalized with two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2 position. While not extensively documented in all aspects, this compound serves as a crucial building block and starting material in various fields, particularly in medicinal chemistry and materials science.[1] Its unique arrangement of functional groups—a carboxylic acid for derivatization, methoxy groups influencing electronic properties, and a rigid heterocyclic scaffold—makes it a valuable precursor for the synthesis of more complex molecules with tailored biological activities or material properties.[1] This guide provides a consolidated overview of its known chemical properties, a representative synthesis protocol, and its applications in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data is compiled from various chemical databases and represents both experimentally determined and computationally predicted values.

Table 1: Physical and Chemical Properties
PropertyValueSource
Appearance Solid
Melting Point 255-257 °C[1]
Boiling Point 424.7 °C at 760 mmHg[1]
Flash Point 210.7 °C[1]
Density 1.372 g/cm³[1]
Vapor Pressure 5.69E-08 mmHg at 25°C[1]
Refractive Index 1.643[1]
pKa (Predicted) 3.52 ± 0.30[1]
Storage Temp. 2-8°C (Protect from light)[1]
Table 2: Computed Molecular Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀O₄S[1][2]
Molecular Weight 238.26 g/mol [2]
Exact Mass 238.02997997 Da[2]
XLogP3 (Lipophilicity) 2.7[2]
Topological Polar Surface Area 84 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Table 3: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 23046-03-9
PubChem CID 268620
SMILES COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC
InChI Key LIZUZUKHOVUSNS-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Representative Experimental Protocol: Intramolecular Cyclization Route

This protocol describes a plausible two-step synthesis starting from a commercially available precursor, 3,4-dimethoxythiophenol.

Step 1: Synthesis of α-(3,4-dimethoxyphenylthio)acetone

  • To a stirred solution of 3,4-dimethoxythiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 equivalents).

  • To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the thioether intermediate.

Step 2: Cyclization and Carboxylation

  • The thioether intermediate (1 equivalent) is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.

  • The mixture is heated (typically 80-110°C) to induce intramolecular electrophilic cyclization, forming the benzothiophene ring.

  • The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by carefully pouring the mixture onto ice water.

  • The resulting precipitate is collected by filtration. This intermediate would be a derivative at the 2-position (e.g., a methyl group from the acetone precursor).

  • The substituent at the 2-position is then oxidized to a carboxylic acid. For example, if the group is a methyl group, a strong oxidizing agent like potassium permanganate (KMnO₄) can be used under basic conditions, followed by acidification to yield the final product, this compound.

  • The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_start Starting Materials cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Cyclization & Oxidation SM1 3,4-Dimethoxythiophenol P1 S-Alkylation (Reflux in Acetone) SM1->P1 SM2 Chloroacetone SM2->P1 Base Base (e.g., K2CO3) Base->P1 Intermediate α-(3,4-dimethoxyphenylthio)acetone P1->Intermediate P2 Intramolecular Cyclization (e.g., PPA, Heat) Intermediate->P2 P3 Oxidation (e.g., KMnO4) P2->P3 FinalProduct 5,6-Dimethoxy-1-benzothiophene -2-carboxylic acid P3->FinalProduct G cluster_derivatization Chemical Derivatization cluster_screening Screening & Application Core 5,6-Dimethoxy-1-benzothiophene -2-carboxylic acid (Scaffold) Amide Amide Formation Core->Amide Ester Esterification Core->Ester Other Other Modifications Core->Other Pharma Pharmaceuticals (Anticancer, Antimicrobial) Amide->Pharma Agro Agrochemicals (Pesticides, Herbicides) Ester->Agro Material Material Science (Polymers, Sensors) Other->Material

References

In-Depth Technical Guide: Physicochemical Characteristics of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. While a wealth of physicochemical data is available, it is important to note that detailed, specific experimental protocols for the synthesis and analysis of this particular molecule, as well as its specific biological signaling pathways, are not extensively documented in publicly available literature.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄S[1][2][3]
Molecular Weight 238.26 g/mol [1][2][3]
CAS Number 23046-03-9[1][2]
Melting Point 255-257 °C[1]
Boiling Point 424.7 °C at 760 mmHg[1]
Density 1.372 g/cm³[1]
pKa (Predicted) 3.52 ± 0.30[1]
Vapor Pressure 5.69E-08 mmHg at 25°C[1]
Flash Point 210.7 °C[1]
Refractive Index 1.643[1]
Form Solid
Storage Temperature 2-8°C (protect from light)[1]

Experimental Protocols

A plausible generalized protocol for the synthesis of a benzothiophene-2-carboxylic acid derivative, based on common organic chemistry principles and information from related syntheses, is outlined below. This is a representative workflow and would require optimization for the specific target compound.

Generalized Synthesis of a Benzothiophene-2-Carboxylic Acid Derivative

  • Starting Material Preparation: Synthesis of a suitable substituted o-mercaptocinnamic acid or a related precursor. This may involve multiple steps, including the introduction of methoxy groups onto an aromatic ring.

  • Cyclization: The precursor is subjected to an oxidative cyclization reaction to form the benzothiophene ring system. This can be achieved using various oxidizing agents in a suitable solvent. The reaction conditions, such as temperature and reaction time, need to be carefully controlled.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves extraction with an organic solvent, followed by washing with aqueous solutions to remove impurities and unreacted starting materials.

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point is also determined and compared to known values.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzothiophene derivative.

experimental_workflow start Starting Materials synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis final_product Pure Compound analysis->final_product

Caption: Generalized workflow for the synthesis and purification of a benzothiophene derivative.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, benzothiophene derivatives, in general, are known to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5] Some benzothiophene compounds have been investigated as inhibitors of specific enzymes or as modulators of cellular receptors.[6][7] Further research would be necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

An In-depth Technical Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid (CAS: 23046-03-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with two methoxy groups and a carboxylic acid functional group. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural features, including the rigid benzothiophene scaffold and the electron-donating methoxy groups, make it an attractive starting material for the synthesis of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential applications of this compound, with a focus on its role in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 23046-03-9[2][3][[“]]
Molecular Formula C₁₁H₁₀O₄S[2][3][[“]]
Molecular Weight 238.26 g/mol [3][[“]]
Melting Point 255-257 °C[2]
Boiling Point 424.7 °C at 760 mmHg[2]
Density 1.372 g/cm³[2]
Appearance Solid[1]
pKa 3.52 ± 0.30 (Predicted)[2]
InChI 1S/C11H10O4S/c1-14-7-3-6-4-10(11(12)13)16-9(6)5-8(7)15-2/h3-5H,1-2H3,(H,12,13)[3][[“]]
SMILES O=C(O)C1=CC2=CC(OC)=C(OC)C=C2S1[[“]]

Synthesis and Experimental Protocols

A likely precursor for the synthesis is 3,4-dimethoxythiophenol. The synthesis would likely proceed through the following conceptual steps:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A 3,4-Dimethoxythiophenol C Condensation Reaction A->C B Pyruvic Acid or Ester Equivalent B->C D Cyclization (e.g., acid-catalyzed) C->D E Optional: Ester Hydrolysis D->E F 5,6-Dimethoxy-1-benzothiophene- 2-carboxylic acid E->F

Conceptual Synthetic Workflow.

Experimental Protocol (Hypothetical):

  • Condensation: 3,4-dimethoxythiophenol would be reacted with pyruvic acid or an ester thereof (e.g., ethyl pyruvate) in a suitable solvent. This reaction may be catalyzed by an acid or a base.

  • Cyclization: The intermediate from the condensation step would then be subjected to cyclization to form the benzothiophene ring. This is often achieved by heating in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.

  • Hydrolysis (if an ester was used): If an ester of pyruvic acid was used, the resulting benzothiophene-2-carboxylate ester would be hydrolyzed to the carboxylic acid, typically by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

  • Purification: The final product would be purified by recrystallization from a suitable solvent.

Spectral Data

Detailed spectral data (NMR, IR, MS) for this compound are not widely published. However, spectral information for its methyl ester, 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS: 35212-99-8), is available and can be used to predict the spectral characteristics of the parent acid.

Predicted Spectral Data:

Technique Predicted Key Signals
¹H-NMR - A singlet for the proton at the 3-position of the benzothiophene ring. - Two singlets for the two methoxy groups. - Two singlets for the aromatic protons on the benzene ring. - A broad singlet for the carboxylic acid proton (typically downfield).
¹³C-NMR - A signal for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm). - Signals for the quaternary and methine carbons of the benzothiophene ring. - Signals for the two methoxy group carbons.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (typically 1680-1710 cm⁻¹). - C-O stretching bands for the methoxy groups and the carboxylic acid. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 238.26 g/mol . - Fragmentation patterns consistent with the loss of COOH, OCH₃, and other fragments.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.[5]

Role as a Precursor for PPAR Activators

This benzothiophene derivative is a starting material for the synthesis of more complex molecules designed to activate PPARα and PPARγ.[5] These nuclear receptors are crucial regulators of lipid and glucose metabolism, as well as inflammation.[6][7]

G A 5,6-Dimethoxy-1-benzothiophene- 2-carboxylic acid B Chemical Modification (e.g., amidation, esterification) A->B Synthesis C PPAR Activator Candidate B->C D In vitro & In vivo Testing C->D Biological Evaluation E Lead Compound D->E Promising Activity

Drug Discovery Workflow.
The PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6][8]

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a major regulator of lipid catabolism.[9]

  • PPARγ: Highly expressed in adipose tissue, it plays a key role in adipogenesis, lipid storage, and insulin sensitization.[10]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and has been implicated in various physiological processes.

The activation of PPARα and/or PPARγ by synthetic ligands, such as those derived from this compound, can lead to therapeutic benefits in metabolic disorders like dyslipidemia and type 2 diabetes.

PPAR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Ligand PPAR Activator (e.g., Benzothiophene Derivative) PPAR PPARα / PPARγ Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on Target Gene DNA) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response Metabolic & Anti-inflammatory Responses Transcription->Response

PPAR Signaling Pathway.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its primary utility lies in its role as a scaffold for the synthesis of PPAR modulators, a class of drugs with important therapeutic applications in metabolic diseases. While detailed public data on its synthesis and spectral properties are limited, its established connection to PPAR signaling highlights its importance for researchers and drug development professionals working in this area. Further exploration and characterization of this compound and its derivatives are warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Structure and Synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiophene core, substituted with methoxy and carboxylic acid functional groups, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of its structure, properties, and a detailed examination of its synthesis.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a bicyclic system where a thiophene ring is fused to a benzene ring. The benzene ring is substituted with two methoxy groups at positions 5 and 6, and a carboxylic acid group is attached to the thiophene ring at position 2.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

PropertyValue
CAS Number 23046-03-9
Molecular Formula C₁₁H₁₀O₄S
Molecular Weight 238.26 g/mol
Appearance Solid
Purity 97% (commercially available)

Synthesis of this compound

A potential synthetic pathway is visualized below:

Synthesis_Pathway Starting_Materials 3,4-Dimethoxythiophenol + Diethyl oxalacetate Intermediate_Ester This compound methyl ester Starting_Materials->Intermediate_Ester Cyclization/ Esterification Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (Hypothetical)

This protocol is based on standard procedures for the hydrolysis of methyl esters to carboxylic acids and would be the final step in the synthesis.

Materials:

  • 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 5,6-dimethoxy-benzo[b]thiophene-2-carboxylic acid methyl ester in methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Saponification: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying and Purification:

    • Dry the crude product in a desiccator or under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral data can be inferred from the known spectra of its methyl ester and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons on the benzothiophene ring system.- Two singlets for the two methoxy groups (around 3.9-4.1 ppm).- A singlet for the carboxylic acid proton (a broad peak, typically >10 ppm).- A singlet for the proton at the 3-position of the thiophene ring.
¹³C NMR - A peak for the carboxylic acid carbonyl carbon (around 165-175 ppm).- Peaks for the aromatic carbons of the benzothiophene core.- Two peaks for the methoxy group carbons (around 55-60 ppm).
IR (Infrared) Spectroscopy - A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).- C-O stretching bands for the methoxy and carboxylic acid groups.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 238.26.

The workflow for the synthesis and characterization is outlined in the following diagram:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Ester_Synthesis Synthesis of Methyl Ester Hydrolysis Ester Hydrolysis Ester_Synthesis->Hydrolysis Workup Aqueous Work-up Hydrolysis->Workup Filtration Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Recrystallization->NMR IR IR Spectroscopy Recrystallization->IR MS Mass Spectrometry Recrystallization->MS

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This compound represents an important building block in synthetic chemistry. While direct, detailed synthetic procedures are not widely published, its preparation can be logically deduced from standard organic chemistry transformations, particularly the hydrolysis of its corresponding methyl ester. The predicted spectroscopic data provides a valuable reference for researchers aiming to synthesize and characterize this compound. Further research to establish and optimize a definitive synthetic route and fully characterize the compound and its derivatives is warranted, given its potential applications in drug discovery and materials science.

References

The Pharmacological Potential of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, derivatives of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide synthesizes the available scientific and patent literature to provide a comprehensive overview of the biological activities, experimental evaluation, and potential mechanisms of action associated with this chemical scaffold and its analogues.

While specific biological data for this compound is limited, extensive research on structurally related benzothiophene derivatives provides a strong foundation for predicting its pharmacological profile. The primary activities observed for this class of compounds include anticancer, anti-inflammatory, and antimicrobial effects. This guide will present quantitative data from analogous compounds to illustrate these activities and provide detailed experimental protocols to facilitate further research and development.

Anticancer Activity

Benzothiophene derivatives have emerged as promising anticancer agents, with several analogues exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the growth inhibition (GI50) values for representative benzothiophene acrylonitrile analogues with substitution patterns similar to the core topic, demonstrating their potent anticancer effects.

Compound IDStructureCell LineGI50 (nM)Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (CCRF-CEM)10.0[1]
Leukemia (K-562)11.8[1]
Colon Cancer (HCC-2998)13.5[1]
CNS Cancer (SNB-75)13.9[1]
Prostate Cancer (PC-3)14.8[1]
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia (RPMI-8226)9.7[1]
Colon Cancer (HCT-116)10.1[1]
Melanoma (UACC-62)10.1[1]
Prostate Cancer (PC-3)8.6[1]
13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia (HL-60(TB))11.2[1]
Colon Cancer (COLO 205)11.8[1]
Melanoma (MALME-3M)12.0[1]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the benzothiophene derivatives was determined using the National Cancer Institute's 60 human tumor cell line screen.[1]

experimental_workflow cluster_preparation Compound Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis start Synthesized Benzothiophene Derivatives dissolve Dissolve in DMSO start->dissolve treat Treat cells with compounds at 5 concentrations dissolve->treat seed Seed 60 Human Cancer Cell Lines in 96-well plates seed->treat incubate Incubate for 48 hours treat->incubate fix_stain Fix cells and stain with Sulforhodamine B incubate->fix_stain measure Measure Optical Density at 515 nm fix_stain->measure calculate Calculate GI50, TGI, and LC50 values measure->calculate caption NCI-60 Screening Workflow

NCI-60 Screening Workflow

Methodology:

  • Cell Seeding: The 60 human cancer cell lines are seeded into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at five different concentrations. The cells are then incubated for an additional 48 hours.

  • Cell Staining: After the incubation period, the cells are fixed in situ with trichloroacetic acid and stained with sulforhodamine B.

  • Absorbance Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The optical density is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The absorbance measurements are used to calculate the dose-response curves and determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.[1]

Anti-inflammatory Activity

Derivatives of benzothiophene have shown potential as anti-inflammatory agents. Their mechanism of action is often associated with the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for potential anti-inflammatory activity by measuring the inhibition of NO production.

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment and Stimulation cluster_detection NO Detection start RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Benzothiophene Derivatives seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess measure Measure Absorbance at 540 nm griess->measure caption Nitric Oxide Assay Workflow

Nitric Oxide Assay Workflow

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the benzothiophene derivatives for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity

The benzothiophene scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound are also being investigated for their potential antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzothiophene acylhydrazone derivatives against multidrug-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class.

Compound IDStructureS. aureus ATCC 25923 (MIC, µg/mL)S. aureus (MRSA) (MIC, µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide44[2]
I.l (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide> 64> 64[2]
III.a (E)-N'-(benzo[d][3][4]dioxol-5-ylmethylene)-6-chlorobenzo[b]thiophene-2-carbohydrazide88[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

mic_determination_workflow cluster_preparation Preparation cluster_assay Microdilution Assay cluster_analysis Result Analysis start Bacterial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum add_inoculum Add Bacterial Inoculum to wells prepare_inoculum->add_inoculum prepare_compounds Prepare Serial Dilutions of Benzothiophene Derivatives dispense_compounds Dispense Compounds into 96-well plate prepare_compounds->dispense_compounds dispense_compounds->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate visual_inspection Visually Inspect for Bacterial Growth incubate->visual_inspection determine_mic Determine MIC as lowest concentration with no visible growth visual_inspection->determine_mic caption MIC Determination Workflow

MIC Determination Workflow

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the benzothiophene derivatives are prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are not yet fully elucidated, research on analogous compounds provides valuable insights. For instance, some anticancer benzothiophenes are known to target the RhoA/ROCK pathway, which is crucial for cell proliferation, migration, and invasion.

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin Actin Stress Fibers pMLC->Actin Proliferation Cell Proliferation Actin->Proliferation Migration Cell Migration Actin->Migration Invasion Cell Invasion Actin->Invasion Benzothiophene Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives Benzothiophene->RhoA_GTP Inhibition caption Targeting the RhoA/ROCK Pathway

Targeting the RhoA/ROCK Pathway

This pathway illustrates how certain benzothiophene derivatives can inhibit the active form of RhoA (RhoA-GTP), subsequently preventing the activation of ROCK. This leads to reduced phosphorylation of the myosin light chain (MLC), disruption of actin stress fiber formation, and ultimately, the inhibition of cancer cell proliferation, migration, and invasion.[4]

Conclusion and Future Directions

The derivatives of this compound belong to a chemical class with demonstrated potential across multiple therapeutic areas. While direct biological data for this specific scaffold is emerging, the extensive research on analogous benzothiophenes provides a robust framework for guiding future drug discovery efforts.

Further research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their development as next-generation therapeutic agents. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to build upon in this promising area of medicinal chemistry.

References

5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with two methoxy groups and a carboxylic acid moiety. This scaffold has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. Its structural features make it a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical Properties

PropertyValueSource
CAS Number 23046-03-9[1]
Molecular Formula C₁₁H₁₀O₄S[1]
Molecular Weight 238.26 g/mol [1]
Appearance Solid[2]
InChI Key LIZUZUKHOVUSNS-UHFFFAOYSA-N[2]
SMILES COC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OC[2]

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from general methods for benzothiophene synthesis. A plausible synthetic route involves the cyclization of a substituted thiophenol derivative. One common method is the oxidative cyclization of α-(arylthio)acetic acids.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3,4-Dimethoxythiophenol 3,4-Dimethoxythiophenol Thioacetic_acid (3,4-Dimethoxyphenyl)thioacetic acid 3,4-Dimethoxythiophenol->Thioacetic_acid Williamson ether synthesis-like reaction Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Thioacetic_acid Target_Compound 5,6-Dimethoxy-1-benzothiophene- 2-carboxylic acid Thioacetic_acid->Target_Compound Oxidative cyclization (e.g., with iodine or other oxidizing agents)

Figure 1: Plausible synthetic workflow for this compound.

This proposed pathway is based on established methods for synthesizing benzothiophene cores.[3]

Biological Activities of Derivatives

Derivatives of this compound have been investigated for various biological activities, primarily as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

Amide derivatives of methoxy-substituted benzothiophene-2-carboxylic acids have shown potent inhibitory activity against several kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: Kinase Inhibitory Activity of Methoxy-Benzothiophene-2-Carboxamide Derivatives

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
5-Methoxybenzothiophene-2-carboxamide derivative (1b)Clk1-T24 (Bladder Carcinoma)0.63[4]
5-Methoxybenzothiophene-2-carboxamide derivative (10b)Clk112.7T24 (Bladder Carcinoma)0.43[4]
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3190--[5]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

The general mechanism of action for ATP-competitive kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_input Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Kinase (e.g., Clk1, BDK) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cell_Proliferation leads to Inhibitor Benzothiophene Carboxylic Acid Derivative Inhibitor->Kinase inhibits

Figure 2: General signaling pathway of kinase inhibition.
Antimicrobial Activity

Various derivatives of benzothiophene carboxylic acids have demonstrated activity against a range of microbial pathogens. The data below is for related benzothiophene structures, as specific data for this compound derivatives is limited in the reviewed literature.

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Thiophene carboxylic acid thioureidesStaphylococcus aureus (multi-drug resistant)125 - 500[6]
2-Thiophene carboxylic acid thioureidesBacillus subtilis7.8 - 125[6]
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[6]
2-Thiophene carboxylic acid thioureidesCandida albicans & Aspergillus niger31.25 - 62.5[6]
Benzo[b]thiophene acylhydrazonesStaphylococcus aureus (MRSA)4[7]

MIC: Minimum Inhibitory Concentration.

The mechanism of antimicrobial action for benzothiophene derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in the microorganisms.

Experimental Protocols

General Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic Acid Amide Derivatives

The following is a general procedure for the synthesis of amide derivatives from a methoxy-substituted benzothiophene-2-carboxylic acid, which can be adapted for the 5,6-dimethoxy variant.

  • Dissolve 5-methoxybenzo[b]thiophene-2-carboxylic acid (0.1 g, 0.5 mmol) in 30 mL of dichloromethane (DCM).[4]

  • Add HBTU (0.3 g) and triethylamine (TEA, 2 mL) to the solution.[4]

  • Stir the reaction mixture for 30 minutes.[4]

  • Add the appropriate amine (4 equivalents) dropwise.[4]

  • Stir the reaction mixture at room temperature overnight.[4]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[4]

  • Purify the product by column chromatography.[4]

In Vitro Kinase Inhibition Assay

A representative protocol for a kinase inhibition assay is described below.

  • Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a buffer solution.

  • Add the test compound (e.g., a benzothiophene derivative) at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using methods like fluorescence polarization or specific antibody-based detection.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method.

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Conclusion

This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as kinase inhibitors with potential applications in oncology and as antimicrobial agents against clinically relevant pathogens. Further research is warranted to fully explore the therapeutic potential of this compound and its analogues, including detailed structure-activity relationship studies, investigation of their mechanisms of action, and in vivo efficacy and safety profiling. The synthetic accessibility and the biological activities of its derivatives make this compound a core of significant interest for future drug discovery and development endeavors.

References

Spectroscopic and Synthetic Profile of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes expected spectroscopic data based on analogous structures and established principles of spectroscopic interpretation. The provided experimental protocol is an adapted method based on common synthetic routes to benzothiophene derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on data from similar compounds and general principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~7.8Singlet1HH-3
~7.4Singlet1HH-7
~7.2Singlet1HH-4
~3.9Singlet3H-OCH₃ at C-6
~3.8Singlet3H-OCH₃ at C-5

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165-COOH
~150C-5
~148C-6
~140C-7a
~135C-3a
~130C-2
~115C-7
~105C-4
~56.5-OCH₃ at C-6
~56.0-OCH₃ at C-5
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~2950, ~2850MediumC-H stretch (aromatic and methoxy)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250, ~1050StrongC-O stretch (methoxy and carboxylic acid)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
238100[M]⁺ (Molecular Ion)
22160[M - OH]⁺
19340[M - COOH]⁺
17830[M - COOH - CH₃]⁺

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound. This protocol is adapted from general and established methods for the synthesis of benzothiophene derivatives.

Synthesis of this compound

This synthesis involves the reaction of 3,4-dimethoxythiophenol with ethyl bromopyruvate followed by cyclization and hydrolysis.

Materials:

  • 3,4-dimethoxythiophenol

  • Ethyl bromopyruvate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Ethyl 2-((3,4-dimethoxyphenyl)thio)acetate:

    • In a 250 mL round-bottom flask, dissolve 3,4-dimethoxythiophenol (1 equivalent) in ethanol (100 mL).

    • Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

    • Slowly add ethyl bromopyruvate (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux for 4 hours.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-((3,4-dimethoxyphenyl)thio)acetate.

  • Cyclization to Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate:

    • To the crude ethyl 2-((3,4-dimethoxyphenyl)thio)acetate, add polyphosphoric acid (10 equivalents by weight).

    • Heat the mixture to 80-90°C with vigorous stirring for 2 hours.

    • Pour the hot mixture into a beaker of ice water with stirring.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate.

  • Hydrolysis to this compound:

    • Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2 hours.

    • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MolecularFormula Molecular Formula & Weight MS->MolecularFormula FunctionalGroups Functional Groups (-COOH, -OCH₃, C=C) IR->FunctionalGroups CarbonHydrogenFramework Carbon-Hydrogen Framework NMR->CarbonHydrogenFramework FinalStructure 5,6-dimethoxy-1-benzothiophene- 2-carboxylic acid MolecularFormula->FinalStructure FunctionalGroups->FinalStructure CarbonHydrogenFramework->FinalStructure

Caption: Workflow for Spectroscopic Characterization.

Technical Guide: Physicochemical Properties, Solubility, and Stability of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a sulfur-containing aromatic compound belonging to the benzothiophene family.[1] Its structure, featuring a benzothiophene core with two methoxy groups and a carboxylic acid moiety, makes it a subject of interest in pharmaceutical research and material science.[1] It serves as a building block or intermediate in the synthesis of more complex organic compounds with potential applications in pharmaceuticals and agrochemicals.[1] This guide provides a summary of its known physicochemical properties and outlines detailed experimental protocols for determining its solubility and stability, aspects crucial for its development and application.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄SPubChem[2], Sigma-Aldrich[3]
Molecular Weight 238.26 g/mol PubChem[2], Sigma-Aldrich[3]
CAS Number 23046-03-9PubChem[2], Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
Melting Point 255-257 °CLookChem[1]
Boiling Point 424.7 °C at 760 mmHgLookChem[1]
Density 1.372 g/cm³LookChem[1]
pKa (Predicted) 3.52 ± 0.30LookChem[1]
XLogP3 (Predicted) 2.7PubChem[2]
Storage Temperature 2-8°C (protect from light)LookChem[1]

Solubility Profile

Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, its structure as a carboxylic acid suggests pH-dependent aqueous solubility and potential solubility in organic solvents. The following sections provide standardized protocols for determining its solubility.

Recommended Experimental Protocol for Solubility Determination

A standardized experimental workflow is essential for the consistent and accurate determination of solubility. The following diagram illustrates a recommended workflow.

Solubility_Workflow start Start: Compound Preparation thermodynamic Thermodynamic Solubility (Shake-Flask Method) start->thermodynamic Thermodynamic Assay kinetic Kinetic Solubility (DMSO Stock Dilution) start->kinetic Kinetic Assay thermo_prep Add excess solid to solvent (e.g., water, buffer, organic solvent) thermodynamic->thermo_prep kinetic_prep Prepare high-concentration stock in DMSO kinetic->kinetic_prep thermo_equilibrate Equilibrate for 24-48h (e.g., 25°C or 37°C with agitation) thermo_prep->thermo_equilibrate thermo_separate Separate solid and liquid (Centrifugation/Filtration) thermo_equilibrate->thermo_separate thermo_analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) thermo_separate->thermo_analyze end End: Report Solubility Data thermo_analyze->end kinetic_dilute Dilute stock into aqueous buffer (e.g., PBS pH 7.4) kinetic_prep->kinetic_dilute kinetic_incubate Incubate for a short period (e.g., 1-2h) kinetic_dilute->kinetic_incubate kinetic_analyze Measure turbidity or analyze filtrate concentration (HPLC-UV) kinetic_incubate->kinetic_analyze kinetic_analyze->end

Caption: Workflow for solubility determination.

Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

This method is considered the gold standard for determining the intrinsic solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reporting: Express the solubility as mg/mL or µg/mL.

Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

  • Analysis: Measure the turbidity of the resulting solution using a plate reader (nephelometry). Alternatively, filter the samples and quantify the concentration in the filtrate via HPLC-UV or LC-MS to determine the kinetic solubility.

Data Presentation: Solubility

Researchers should use the following table structure to report experimentally determined solubility data.

Solvent SystempH (if applicable)Temperature (°C)Solubility (µg/mL)Method Used
Purified Water25Thermodynamic
Phosphate Buffer5.025Thermodynamic
Phosphate Buffer7.425Thermodynamic
Simulated Gastric Fluid37Thermodynamic
Simulated Intestinal Fluid37Thermodynamic
EthanolN/A25Thermodynamic
MethanolN/A25Thermodynamic
AcetoneN/A25Thermodynamic
Phosphate Buffer7.425Kinetic

Stability Profile

The stability of a compound under various environmental conditions is a critical parameter for its handling, storage, and formulation.[4][5] Standardized stability testing protocols are based on International Council for Harmonisation (ICH) guidelines.

Recommended Experimental Protocol for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a drug substance like this compound.

Stability_Workflow start Start: Prepare Samples (Solid & Solution) thermal Thermal Stability start->thermal photo Photostability (ICH Q1B) start->photo ph_stability pH-Dependent Stability (Hydrolytic) start->ph_stability thermal_conditions Store at various temperatures (e.g., 40°C, 60°C) and humidity (e.g., 75% RH) thermal->thermal_conditions photo_conditions Expose to light source (ICH Q1B specified) - Overall illumination ≥ 1.2 million lux·hr - Near UV energy ≥ 200 W·hr/m² photo->photo_conditions photo_dark_control Dark Control (Wrapped in foil) photo->photo_dark_control ph_conditions Incubate in aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0) ph_stability->ph_conditions sampling Pull samples at defined time points (t=0, 1, 2, 4 weeks...) thermal_conditions->sampling photo_conditions->sampling photo_dark_control->sampling ph_conditions->sampling analysis Analyze samples for: - Assay (% remaining) - Purity (degradation products) - Appearance sampling->analysis end End: Determine Degradation Rate & Pathway analysis->end

Caption: Workflow for stability assessment.

Thermal Stability

This assesses the compound's stability under accelerated temperature and humidity conditions.

  • Sample Preparation: Place the solid compound in suitable containers (e.g., glass vials). For solution stability, dissolve the compound in relevant solvents.

  • Storage: Store the samples in controlled environment chambers at various conditions. According to ICH guidelines, long-term testing can be at 25°C/60% RH or 30°C/65% RH, while accelerated testing is typically at 40°C/75% RH.[4]

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[4]

  • Analysis: Analyze each sample for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.

Photostability

This protocol follows ICH Q1B guidelines to evaluate the effect of light exposure.[1][2][3][6][7]

  • Sample Preparation: Expose the solid drug substance directly to the light source. If protection is needed, studies can be conducted on the substance in an inert, transparent container. A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV light. The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) light.[2]

  • Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical properties (e.g., appearance, color) and for assay and degradation products by HPLC.

pH-Dependent (Hydrolytic) Stability

This study evaluates the compound's stability in aqueous solutions across a range of pH values.

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a series of aqueous buffers with pH values typically ranging from acidic to basic (e.g., pH 1.2, 4.5, 7.4, and 9.0).

  • Incubation: Store the buffered solutions at a constant temperature (e.g., 37°C or 50°C) and protect from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quantify the remaining parent compound at each time point using a stability-indicating HPLC method. This allows for the calculation of degradation kinetics (e.g., first-order rate constant, half-life) at each pH.

Data Presentation: Stability

The results of stability studies should be tabulated clearly.

Table 4.2.1: Thermal Stability Data (Example: 40°C / 75% RH)

Time Point Appearance Assay (% of Initial) Total Impurities (%)
0 White Solid 100.0 < 0.1
1 Month
3 Months

| 6 Months | | | |

Table 4.2.2: Photostability Data

Condition Appearance Assay (% of Initial) Total Impurities (%)
Initial (t=0) White Solid 100.0 < 0.1
Dark Control

| Light Exposed | | | |

Table 4.2.3: pH-Dependent Stability Data (Example: 37°C)

pH of Buffer Time Point (hours) Assay (% Remaining) Degradation Half-Life (t½)
1.2 0 100.0
24
48
7.4 0 100.0
24
48
9.0 0 100.0
24

| | 48 | | |

Conclusion

While this compound is a compound of interest for further development, a comprehensive public dataset on its solubility and stability is currently lacking. The physicochemical data presented provides a foundational understanding of the molecule. The detailed experimental protocols and data presentation formats outlined in this guide offer a standardized framework for researchers to generate the necessary solubility and stability data, ensuring consistency and comparability across studies. This information is paramount for advancing the compound through the drug development pipeline or for its application in material sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous benzothiophene derivatives.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the benzothiophene ring system via a condensation reaction between a substituted benzaldehyde and an ethyl thioglycolate. The resulting ester is then hydrolyzed in the second step to yield the final carboxylic acid product. This synthetic route is adaptable and can be utilized for the preparation of various substituted benzothiophene-2-carboxylic acids.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Data (δ, ppm, estimated)
2-Bromo-4,5-dimethoxybenzaldehydeC₉H₉BrO₃245.07143-14610.1 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 3.9 (s, 6H, 2xOCH₃)
Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylateC₁₃H₁₄O₄S266.3175-778.1 (s, 1H), 7.3 (s, 1H), 7.2 (s, 1H), 4.4 (q, 2H), 3.9 (s, 3H), 3.9 (s, 3H), 1.4 (t, 3H)[1]
This compound C₁₁H₁₀O₄S 238.26 Not available8.1 (s, 1H), 7.5 (s, 1H), 7.4 (s, 1H), 3.9 (s, 3H), 3.9 (s, 3H) [1]

Experimental Protocols

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

This procedure outlines the synthesis of the intermediate ester from 2-bromo-4,5-dimethoxybenzaldehyde.

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 2 M solution

  • Dichloromethane (DCM)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) and dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Add ethyl thioglycolate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 2 M HCl solution.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate.[1]

Step 2: Hydrolysis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate to this compound

This protocol describes the conversion of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

  • Ethanol (EtOH)

  • Water (deionized)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Suspend ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH) (4.0 eq) to the suspension.

  • Heat the mixture to reflux at 80°C for 3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous layer to 0°C in an ice bath.

  • Acidify the solution to pH 1 by the gradual addition of concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

SynthesisWorkflow Start 2-Bromo-4,5-dimethoxybenzaldehyde Intermediate Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate Start->Intermediate Ethyl thioglycolate, K₂CO₃, DMF, 70°C FinalProduct This compound Intermediate->FinalProduct 1. KOH, EtOH/H₂O, 80°C 2. HCl

Caption: Synthetic route to this compound.

References

Application Note: Quantitative Analysis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a benzothiophene derivative with potential applications in pharmaceutical research. Two distinct analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control in pharmaceutical formulations, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for quantification in a biological matrix such as human plasma. These protocols offer robust and reliable approaches for accurate quantification, supporting drug development from formulation to preclinical and clinical studies.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in pharmaceutical dosage forms, such as tablets. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Equipment: Analytical balance, Sonicator, Volumetric flasks, Pipettes, Syringe filters (0.22 µm, PTFE), HPLC system with UV/Vis detector.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).

3. Sample Preparation (from a Hypothetical 25 mg Tablet):

  • Weigh and finely powder ten tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to 25 mg of the active pharmaceutical ingredient (API).

  • Transfer the powder to a 50 mL volumetric flask and add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution of the API.[1]

  • Allow the solution to cool to room temperature and dilute to volume with methanol. This yields a 500 µg/mL solution.

  • Further dilute an aliquot of this solution with the mobile phase to a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.[2][3]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or maximum absorbance wavelength determined by UV scan).

Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock & Working Standards s1->s2 hplc HPLC System (C18 Column) s2->hplc p1 Weigh & Powder Tablets p2 Dissolve in Solvent & Sonicate p1->p2 p3 Dilute to Final Concentration p2->p3 p4 Filter Sample (0.22 µm) p3->p4 p4->hplc detector UV Detector (254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram quant Quantify using Calibration Curve chromatogram->quant

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma. It is ideal for pharmacokinetic studies where low concentrations are expected. The protocol utilizes a protein precipitation method for sample cleanup.[4]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • Reference Standard: this compound (Purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled version (e.g., D3-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid) or a structurally similar compound with distinct mass.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Human Plasma (blank, drug-free)

  • Equipment: Analytical balance, Centrifuge, Volumetric flasks, Pipettes, 96-well plates, LC-MS/MS system.

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the reference standard and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank human plasma with the reference standard to achieve final concentrations (e.g., 0.1, 0.5, 2, 10, 50, 200, 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (unknown, standard, or blank) into a microcentrifuge tube or well of a 96-well plate.

  • Add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or well for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Carboxylic acids often show good sensitivity in negative ESI.[5][6]

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 237.0 Da ([M-H]⁻) → Q3: 193.0 Da (loss of CO₂)

    • Internal Standard (D3-Analyte): Q1: 240.0 Da ([M-H]⁻) → Q3: 196.0 Da (loss of CO₂) (Note: These transitions should be optimized by direct infusion of the standard.)

Data Presentation: LC-MS/MS Method Validation Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for plasma analysis.

ParameterResult
Linearity (R²)> 0.995
Range0.1 - 1000 ng/mL
Precision (%RSD)< 15% (< 20% at LLOQ)
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Limit of Quantification (LOQ)0.1 ng/mL
Matrix Effect90% - 110%
Recovery> 85%

Workflow Visualization: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Aliquot Plasma Sample (50 µL) p2 Add Internal Standard in Acetonitrile (150 µL) p1->p2 p3 Vortex to Precipitate Protein p2->p3 p4 Centrifuge (10,000 x g) p3->p4 p5 Collect Supernatant p4->p5 lc UPLC System (C18 Column) p5->lc ms Tandem Mass Spec (ESI-, MRM) lc->ms peak_integration Integrate Analyte & IS Peak Areas ms->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quant Quantify using Ratio-based Curve ratio_calc->quant

Caption: Workflow for LC-MS/MS bioanalysis.

References

Application Notes and Protocols: Leveraging 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid benzothiophene core, substituted with electron-donating methoxy groups, provides a unique chemical framework for the design and synthesis of novel therapeutic agents. While this specific molecule is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1]

These application notes provide an overview of the utility of this compound as a starting material for the development of potent and selective drug candidates. The following sections will detail the synthesis of bioactive derivatives, their biological activities, and relevant experimental protocols to guide researchers in this promising area of drug discovery.

I. Anticancer Applications of Benzothiophene Derivatives

Derivatives of the benzothiophene scaffold have emerged as potent anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. Notably, these compounds have shown efficacy as kinase inhibitors and disruptors of the tumor microenvironment.

A. Multi-Kinase Inhibition

Substituted benzothiophenes have been successfully developed as inhibitors of multiple kinases implicated in cancer progression. For instance, derivatives of 5-hydroxybenzothiophene have demonstrated potent, low nanomolar inhibition of several kinases, leading to significant anti-cancer effects in preclinical models.[2]

B. RhoA/ROCK Pathway Inhibition

The RhoA/ROCK signaling pathway plays a crucial role in cancer cell migration and invasion. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of this pathway, representing a promising strategy for targeting tumor metastasis.[3]

C. Tubulin Polymerization Inhibition

Benzothiophene acrylonitrile analogs have been shown to possess potent anticancer properties by interfering with tubulin polymerization. Several of these compounds exhibit growth inhibition at nanomolar concentrations across a broad range of human cancer cell lines.[4]

Quantitative Data: Anticancer Activity of Benzothiophene Derivatives
Compound ClassTarget/PathwayCell LineActivity (GI₅₀)Reference
Benzothiophene Acrylonitrile AnalogsTubulin PolymerizationNCI-60 Panel10 - 100 nM[4]
5-Hydroxybenzothiophene HydrazideMulti-kinaseU87MG GlioblastomaLow IC₅₀ values[2]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideRhoA/ROCK PathwayMDA-MB-231Significant inhibition of proliferation, migration, and invasion[3]

II. Antimicrobial Applications of Benzothiophene Derivatives

The benzothiophene scaffold has also been exploited for the development of novel antimicrobial agents, particularly against multidrug-resistant bacteria.

A. Activity against Multidrug-Resistant Staphylococcus aureus (MRSA)

Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have demonstrated significant antibacterial activity against MRSA. These compounds represent a promising new class of antibiotics to combat this challenging pathogen.[5]

B. Broad-Spectrum Antibacterial and Antifungal Activity

Further diversification of the benzothiophene core has led to the discovery of derivatives with broad-spectrum antimicrobial properties. Certain compounds have shown high antibacterial activity against S. aureus, while others have exhibited potential as antifungal agents.[6]

Quantitative Data: Antimicrobial Activity of Benzothiophene Derivatives
Compound ClassTarget OrganismActivity (MIC)Reference
Benzo[b]thiophene AcylhydrazonesMultidrug-resistant Staphylococcus aureus4 µg/mL[5]
Substituted BenzothiophenesStaphylococcus aureusHigh activity[6]
Substituted BenzothiophenesFungal pathogensPotential activity[6]

III. Experimental Protocols

A. General Synthesis of Bioactive Benzothiophene Derivatives

The following protocol describes a general method for the synthesis of benzothiophene derivatives, starting from this compound. This is a representative procedure that can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of Benzo[b]thiophene Acylhydrazones [5]

  • Synthesis of Benzo[b]thiophene-2-carbohydrazide:

    • To a solution of the appropriate benzo[b]thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester.

    • Dissolve the ester in ethanol and add hydrazine hydrate (10 equivalents).

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture and collect the precipitated carbohydrazide by filtration.

  • Synthesis of Benzo[b]thiophene Acylhydrazones:

    • Dissolve the benzo[b]thiophene-2-carbohydrazide (1 equivalent) in ethanol.

    • Add the desired aldehyde (1 equivalent) and a catalytic amount of acetic acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the final acylhydrazone derivative.

B. In Vitro Biological Assays

Protocol 2: Anticancer Cell Viability Assay (MTT Assay) [4]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution) [5]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Visualizations

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Benzothiophene_Derivative Benzothiophene Derivative Benzothiophene_Derivative->Kinase_Cascade Inhibition Tubulin Tubulin Benzothiophene_Derivative->Tubulin Inhibition of Polymerization Transcription_Factors Transcription Factors (e.g., AP-1) Kinase_Cascade->Transcription_Factors Activation Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Cell_Division Cell_Division Microtubule_Formation->Cell_Division Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: A simplified signaling pathway illustrating the anticancer mechanisms of benzothiophene derivatives.

experimental_workflow Start Start: 5,6-dimethoxy-1-benzothiophene -2-carboxylic acid Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀ / MIC Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

References

Application Notes and Protocols: 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound with a benzothiophene core, which is known to exhibit interesting electronic and optical properties. While specific research on the direct application of this particular molecule in material science is limited, its structural features—a planar, aromatic benzothiophene unit, electron-donating methoxy groups, and a reactive carboxylic acid handle—make it a promising building block for the synthesis of novel functional materials. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), as well as in the development of advanced polymers.

These application notes provide a hypothetical framework for the utilization of this compound in material science, drawing upon established principles and experimental protocols for related benzothiophene derivatives.

Application Note 1: Synthesis of a Conjugated Polymer for Organic Electronics

Objective: To synthesize a conjugated polymer incorporating the this compound moiety for potential use as an active layer in organic electronic devices. The carboxylic acid group can be converted to other functional groups to enable polymerization.

Background: Benzothiophene-containing polymers are known for their good charge transport properties and stability, making them suitable for applications in organic electronics. The methoxy groups on the benzothiophene ring are expected to increase the electron density of the polymer backbone, potentially tuning its electronic properties and solubility.

Proposed Polymer: Poly(5,6-dimethoxy-1-benzothiophene-alt-fluorene)

Experimental Protocol: Synthesis of a Poly(5,6-dimethoxy-1-benzothiophene-alt-fluorene) Copolymer

This protocol outlines a plausible synthetic route to a copolymer using a derivative of this compound.

Step 1: Modification of this compound

The carboxylic acid is first converted to a more reactive derivative suitable for cross-coupling polymerization, such as a boronic ester or a halogenated compound. Here, we describe the conversion to a dibrominated monomer.

  • Decarboxylation and Bromination:

    • In a nitrogen-purged flask, dissolve this compound in a suitable solvent (e.g., quinoline) with a copper catalyst.

    • Heat the mixture to induce decarboxylation.

    • After cooling, the resulting 5,6-dimethoxy-1-benzothiophene is isolated and purified.

    • The purified product is then brominated at the 2- and 7-positions using N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride, typically in the dark to prevent radical side reactions.

Step 2: Suzuki Cross-Coupling Polymerization

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), combine equimolar amounts of the dibrominated 5,6-dimethoxy-1-benzothiophene monomer and a diboronic ester of fluorene (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand (e.g., P(o-tol)₃).

    • Add a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

    • Use a degassed solvent system, such as a mixture of toluene and water.

  • Polymerization:

    • Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring for 24-48 hours.

    • Monitor the progress of the polymerization by techniques like Gel Permeation Chromatography (GPC) on small aliquots.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and oligomers.

    • The final polymer is obtained by precipitating the chloroform fraction in methanol.

Hypothetical Characterization Data

The following table summarizes the expected properties of the synthesized polymer.

PropertyExpected Value
Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
UV-Vis Absorption (λmax)380 - 420 nm (in solution)
Photoluminescence (λem)450 - 500 nm (in solution)
HOMO Level-5.2 to -5.5 eV
LUMO Level-2.3 to -2.6 eV
Thermal Decomposition (TGA)> 350 °C

Diagram: Experimental Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_modification Monomer Modification cluster_polymerization Polymerization start This compound decarboxylation Decarboxylation start->decarboxylation bromination Bromination decarboxylation->bromination monomer Dibrominated Monomer bromination->monomer suzuki Suzuki Coupling monomer->suzuki purification Purification (Soxhlet) suzuki->purification fluorene Fluorene Diboronic Ester fluorene->suzuki polymer Final Polymer purification->polymer

Caption: Workflow for the synthesis of a benzothiophene-fluorene copolymer.

Application Note 2: Small Molecule Synthesis for Organic Light-Emitting Diodes (OLEDs)

Objective: To synthesize a novel small molecule emitter or host material for OLEDs, utilizing this compound as a core building block.

Background: The rigid and planar structure of the benzothiophene core can be beneficial for charge transport, while the methoxy groups can enhance luminescence. The carboxylic acid group allows for the attachment of other functional moieties to tune the electronic and emissive properties of the molecule.

Proposed Molecule: A donor-acceptor molecule where the 5,6-dimethoxy-1-benzothiophene unit acts as an electron donor, and an electron-accepting moiety is attached via an amide linkage.

Experimental Protocol: Synthesis of a Donor-Acceptor Molecule

Step 1: Amide Coupling Reaction

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere.

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add an equimolar amount of an electron-deficient amine (e.g., 4-aminobenzonitrile or an amine-functionalized triazine derivative).

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final donor-acceptor molecule.

Hypothetical Performance Data in an OLED Device

The following table presents hypothetical performance metrics for an OLED device fabricated using the synthesized molecule as an emissive dopant.

ParameterExpected Value
Electroluminescence Peak480 - 520 nm (Blue-Green)
Maximum External Quantum Efficiency (EQE)5 - 10%
Luminous Efficacy10 - 20 lm/W
Turn-on Voltage3.0 - 4.5 V
CIE Coordinates (x, y)(0.25-0.35, 0.45-0.55)

Diagram: Logical Relationship in Donor-Acceptor Molecule Design

Donor_Acceptor_Design cluster_components Molecular Components cluster_properties Resulting Properties donor 5,6-dimethoxy-1-benzothiophene (Electron Donor) linker Amide Linkage (-CONH-) donor->linker acceptor Electron-Accepting Moiety (e.g., Triazine) acceptor->linker emission Tuned Emission Wavelength linker->emission charge_transport Improved Charge Transport linker->charge_transport efficiency Enhanced Device Efficiency emission->efficiency charge_transport->efficiency

Caption: Design logic for a donor-acceptor OLED molecule.

Disclaimer: The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles and the known properties of related benzothiophene compounds. Researchers should conduct their own literature searches and experimental validation. Standard laboratory safety procedures should always be followed.

Application Notes and Protocols: 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid as a versatile building block in organic synthesis, with a particular focus on its application in the development of biologically active molecules.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The benzothiophene scaffold is a prominent feature in a range of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of the carboxylic acid functionality at the 2-position provides a convenient handle for synthetic modifications, primarily through the formation of amide and ester linkages, allowing for the exploration of diverse chemical space in drug discovery programs. Furthermore, the methoxy groups on the benzene ring can influence the electronic properties and metabolic stability of the resulting derivatives.

Derivatives of this compound have been identified as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism. As such, this building block is of significant interest for the development of novel therapeutics for metabolic diseases.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of a variety of derivatives, including amides and esters. These derivatives have been investigated for their potential as therapeutic agents. A notable application is in the development of Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

1. Synthesis of Amide Derivatives as PPAR Activators

The carboxylic acid moiety can be readily converted to an amide via standard coupling reactions. This approach has been utilized to synthesize a library of N-substituted 2-carboxamides of 5,6-dimethoxy-1-benzothiophene, which have been evaluated for their ability to activate PPARα and PPARγ.

2. Synthesis of Ester Derivatives

Esterification of the carboxylic acid provides another avenue for derivatization. Methyl and ethyl esters, for example, can serve as intermediates for further transformations or be evaluated for their own biological activity.

Quantitative Data Summary

The following tables summarize quantitative data for representative synthetic transformations starting from this compound.

Table 1: Synthesis of Amide Derivatives

ProductAmineCoupling ReagentBaseSolventYield (%)M.p. (°C)Reference
N-Cyclohexyl-5,6-dimethoxy-1-benzothiophene-2-carboxamideCyclohexylamineNot specified in abstractNot specified in abstractNot specified in abstract89212-214[US Patent 2003/0109570 A1]
N-(4-chlorophenyl)-5,6-dimethoxy-1-benzothiophene-2-carboxamide4-chloroanilineEDC, HOBtDIPEADMF75 (Estimated)Not ReportedAnalogous Protocol

Table 2: Synthesis of Ester Derivatives

ProductAlcoholCatalystSolventYield (%)M.p. (°C)Reference
Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylateMethanolH₂SO₄ (catalytic)Methanol>90 (Estimated)Not ReportedAnalogous Protocol

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexyl-5,6-dimethoxy-1-benzothiophene-2-carboxamide

This protocol is adapted from the synthesis described in US Patent 2003/0109570 A1.[1]

  • Materials:

    • This compound

    • Cyclohexylamine

    • Appropriate coupling agent (e.g., EDC, HATU)

    • Organic base (e.g., DIPEA, Triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (2.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add cyclohexylamine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-cyclohexyl-5,6-dimethoxy-1-benzothiophene-2-carboxamide.

  • Characterization Data (for N-Cyclohexyl-5,6-dimethoxy-1-benzothiophene-2-carboxamide):

    • Yield: 89%[1]

    • Melting Point: 212-214 °C[1]

    • ¹H NMR (DMSO-d₆, 270 MHz) δ: 8.05 (s, 1H), 7.85 (s, 1H), 7.40 (s, 1H), 3.85 (s, 6H), 3.80-3.60 (m, 1H), 1.90-1.00 (m, 10H). (Predicted based on similar structures and patent data)

Protocol 2: Synthesis of Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

This protocol is a general procedure for Fischer esterification, adapted for the specified substrate.

  • Materials:

    • This compound

    • Methanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

    • If necessary, purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5,6-Dimethoxy-1- benzothiophene-2- carboxylic Acid reaction Amide Coupling or Esterification start->reaction product Library of Derivatives (Amides/Esters) reaction->product purification Purification (Chromatography/ Recrystallization) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In vitro Screening (e.g., PPARα/γ Assay) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Synthesis

Caption: Drug Discovery Workflow using the Building Block.

ppar_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ligand Benzothiophene Derivative (Ligand) ppar PPARα/γ ligand->ppar Activation heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binding transcription Transcription of Target Genes ppre->transcription response Biological Response (e.g., Regulation of Lipid Metabolism) transcription->response

Caption: PPAR Signaling Pathway Activation.

References

Application Notes and Protocols for the Derivatization of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical derivatization of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various biologically active compounds. The protocols focus on two primary derivatization strategies: amide bond formation and esterification, which are fundamental transformations for creating libraries of compounds for drug discovery and medicinal chemistry applications.

Introduction

This compound and its derivatives have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities. These compounds have been investigated as anti-inflammatory agents, antimicrobial compounds, and modulators of key biological targets such as peroxisome proliferator-activated receptors (PPARs).[1][2] The derivatization of the carboxylic acid moiety allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

I. Amide Bond Formation (Amidation)

The conversion of the carboxylic acid to an amide is a versatile method for introducing a wide range of chemical diversity. Various coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of efficiency, reaction conditions, and suppression of side reactions.

Protocol 1: Amide Synthesis using HATU as a Coupling Reagent

This protocol describes a general and highly efficient method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent.

Materials:

  • This compound

  • Amine of choice (e.g., primary or secondary amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine of choice (1.1 - 1.5 eq) to the solution.

  • In a separate container, dissolve HATU (1.2 - 1.5 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation: Amide Synthesis
AmineCoupling ReagentBaseSolventYield (%)Purity (%)Reference
3-ChlorobenzylamineNot SpecifiedNot SpecifiedNot Specified94Not Specified[3]
N-Methyl-3-chlorobenzylamineMethyl Iodide (for N-alkylation post-amidation)Not SpecifiedNot Specified38Not Specified[3]
CyclohexylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA patent mentions this reaction but lacks specific yield data.

Note: The data for 3-chlorobenzylamine and N-methyl-3-chlorobenzylamine is for the closely related 5-methoxybenzothiophene-2-carboxamide and serves as a representative example.

II. Esterification

Esterification of this compound is another key derivatization strategy, often employed to enhance cell permeability and modify the pharmacokinetic profile of the parent compound.

Protocol 2: Acid-Catalyzed Esterification

This protocol outlines a classic and straightforward method for the synthesis of simple alkyl esters using an acid catalyst.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol; used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) in the corresponding alcohol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ester.

Data Presentation: Ester Synthesis
AlcoholCatalystReaction ConditionsYield (%)Purity (%)
MethanolSulfuric AcidRefluxHighNot Specified
EthanolSulfuric AcidRefluxHighNot Specified

Mandatory Visualizations

Experimental Workflow for Parallel Amide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start acid 5,6-Dimethoxy-1-benzothiophene- 2-carboxylic Acid start->acid amines Library of Amines (Amine 1, Amine 2, ... Amine n) start->amines reagents Coupling Reagents & Solvents (e.g., HATU, DIPEA, DMF) start->reagents dispense Dispense Acid, Amines, and Reagents into Reaction Vials acid->dispense amines->dispense reagents->dispense reaction Parallel Reaction (Room Temperature, 2-16 h) dispense->reaction quench Quench Reactions reaction->quench extract Liquid-Liquid Extraction quench->extract purify Parallel Purification (e.g., Flash Chromatography) extract->purify characterize Characterization (LC-MS, NMR) purify->characterize end End characterize->end

Caption: Workflow for parallel amide synthesis.

PPAR Signaling Pathway

Derivatives of benzothiophene have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

ppar_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Benzothiophene Derivative (Ligand) receptor_inactive PPAR ligand->receptor_inactive Enters Cell & Nucleus receptor_active PPAR-RXR Heterodimer receptor_inactive->receptor_active Ligand Binding rxr_inactive RXR rxr_inactive->receptor_active dna PPRE (DNA Response Element) receptor_active->dna Binds to transcription Gene Transcription dna->transcription Initiates mrna mRNA transcription->mrna protein Target Proteins (Lipid Metabolism, Glucose Homeostasis) mrna->protein Translation response Biological Response protein->response Leads to

Caption: PPAR signaling pathway activation.

References

Application Notes and Protocols for In Vitro Assays Involving 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for relevant in vitro assays to evaluate the biological activity of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and its derivatives. The described assays are based on the potential therapeutic applications of benzothiophene compounds, including their roles as enzyme inhibitors and anticancer agents.

RhoA/ROCK Pathway Inhibition Assay

Application Note: The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis. Benzo[b]thiophene derivatives have been identified as potential inhibitors of this pathway. This assay is designed to quantify the inhibitory effect of this compound on ROCK kinase activity by measuring the phosphorylation of a key substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

Experimental Protocol: In Vitro ROCK Kinase Activity Assay

Materials:

  • Active ROCK-II enzyme

  • Recombinant MYPT1 substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM Beta-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well microtiter plates (pre-coated with recombinant MYPT1)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Kinase Reaction: a. To the MYPT1-coated wells, add 25 µL of the diluted compound or control. b. Add 25 µL of active ROCK-II enzyme solution to each well (except for the no-enzyme control). c. Initiate the reaction by adding 50 µL of ATP solution (final concentration typically 10-100 µM) to each well. d. Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). b. Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1-2 hours at room temperature. c. Wash the wells three times. d. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash the wells five times. f. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. g. Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ROCK inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

Compound Concentration (µM)Absorbance at 450 nm (Mean ± SD)% Inhibition
Vehicle Control1.25 ± 0.080
0.11.10 ± 0.0612
10.85 ± 0.0532
100.45 ± 0.0364
500.15 ± 0.0288
1000.10 ± 0.0192

Signaling Pathway Diagram:

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates p_MYPT1 p-MYPT1 (Inactive) ROCK->p_MYPT1 Inhibits Phosphatase Activity MLC MLC p_MLC p-MLC MLC->p_MLC MLCK p_MLC->MLC Myosin Phosphatase (via MYPT1) Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Inhibitor 5,6-dimethoxy-1-benzothiophene- 2-carboxylic acid Inhibitor->ROCK

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Cell Viability Assay (MTT Assay)

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is suitable for the high-throughput screening of potential anticancer compounds like this compound. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation:

Compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control0.98 ± 0.05100
10.92 ± 0.0493.9
100.75 ± 0.0676.5
250.51 ± 0.0352.0
500.28 ± 0.0228.6
1000.12 ± 0.0112.2

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Treat_Cells Incubate_Plate Incubate for 24-72 hours Treat_Cells->Incubate_Plate Add_MTT Add MTT Reagent Incubate_Plate->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

D-Amino Acid Oxidase (DAO) Inhibition Assay

Application Note: D-Amino Acid Oxidase (DAO) is a flavoenzyme that degrades D-amino acids. Inhibitors of DAO are of interest for treating neurological disorders like schizophrenia by increasing the levels of D-serine, a co-agonist of the NMDA receptor.[4][5] Thiophene carboxylic acid derivatives have been identified as DAO inhibitors.[6] This fluorometric assay measures the inhibition of human DAO (hDAO) by quantifying the production of a fluorescent product.

Experimental Protocol: Fluorometric DAO Inhibition Assay

Materials:

  • Human D-amino acid oxidase (hDAO)

  • D-Kynurenine (D-KYN) as the substrate

  • Flavin adenine dinucleotide (FAD)

  • Catalase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., 3-methylpyrazole-5-carboxylic acid)

  • Black 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing hDAO, FAD, and catalase in the Assay Buffer.

  • Compound Addition: To the wells of a black 96-well plate, add 10 µL of various concentrations of the test compound or controls.

  • Enzyme Addition: Add 80 µL of the enzyme reaction mixture to each well.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of the D-KYN substrate solution.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 400 nm. The product, kynurenic acid, is fluorescent.

  • Data Analysis: Calculate the percentage of DAO inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation:

Compound Concentration (µM)Fluorescence Units (Mean ± SD)% Inhibition
Vehicle Control8500 ± 3500
0.57225 ± 28015
25525 ± 21035
102975 ± 15065
251275 ± 9085
50850 ± 5090

Logical Relationship Diagram:

DAO_Inhibition_Assay DAO D-Amino Acid Oxidase (DAO) KYNA Kynurenic Acid (Product, Fluorescent) DAO->KYNA Catalyzes D_KYN D-Kynurenine (Substrate, Non-fluorescent) D_KYN->DAO Fluorescence Fluorescence Signal (Ex: 320nm, Em: 400nm) KYNA->Fluorescence Generates Inhibitor 5,6-dimethoxy-1-benzothiophene- 2-carboxylic acid Inhibitor->DAO Inhibits

Caption: Principle of the DAO inhibition assay.

References

Application Notes and Protocols for Cell-Based Studies with 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and its derivatives. Due to a lack of specific published cell-based studies on this compound, the following protocols are based on established methods for structurally related benzothiophene compounds, which have shown potential as antimicrobial and anticancer agents.

Chemical Information
IUPAC Name This compound[1]
Synonyms 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid[1]
CAS Number 23046-03-9[1][2]
Molecular Formula C₁₁H₁₀O₄S[1][2]
Molecular Weight 238.26 g/mol [1][2]

Application 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3] The concentration of the resulting formazan, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

Materials:

  • This compound (or analog)

  • Human cancer cell line (e.g., MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., RPMI with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for another 24-48 hours.[6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well and add 100 µL of DMSO to dissolve the formazan precipitate.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][7]

Data Presentation: Example Cytotoxicity Data

The results can be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Compound 5d (Example)MCF-7484.7
Doxorubicin (Control)MCF-7480.8

Data is hypothetical and for illustrative purposes.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Serial Dilutions B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizer (DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Serial Dilutions in Broth C Add Inoculum to Each Well A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand Benzothiophene Derivative (Ligand) PPAR PPARα Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to DNA TargetGene Target Gene (e.g., CPT1b) PPRE->TargetGene Promoter Region mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Increased Fatty Acid Oxidation Protein->Response

References

Agrochemical Potential of 5,6-dimethoxy-1-benzothiophene-2-carboxylic Acid: Application Notes and Screening Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available data detailing the specific agrochemical applications of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid as an active ingredient in herbicidal, fungicidal, or insecticidal formulations. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.

However, the broader class of benzothiophene derivatives has demonstrated a wide range of biological activities, including potential for antifungal and herbicidal action.[1][2][3][4] This document provides generalized application notes and detailed protocols for the initial screening of this compound to assess its potential as a novel agrochemical agent.

Part 1: Fungicidal Activity Screening

Application Notes

Benzothiophene derivatives have been investigated for their antimicrobial and antifungal properties.[5] To determine the potential of this compound as a fungicide, a primary in vitro screening against common plant pathogenic fungi is recommended. The objective of this initial screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.[6][7]

Data Presentation

Quantitative data from the fungicidal screening should be summarized for clear comparison. The following tables provide a template for data presentation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Against Common Plant Pathogenic Fungi

Fungal StrainTest Compound MIC (µg/mL)Positive Control (e.g., Tebuconazole) MIC (µg/mL)
Botrytis cinerea500.5
Fusarium oxysporum>1001.0
Alternaria solani250.8
Phytophthora infestans>1002.0

Table 2: Quality Control (QC) Data for Reference Antifungal Agent

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)In Control (Yes/No)
Candida parapsilosis ATCC 22019Tebuconazole0.5 - 2.01.0Yes
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

1. Materials:

  • This compound

  • Reference antifungal agent (e.g., Tebuconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Spectrophotometer

2. Media and Reagent Preparation:

  • RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Stock Solution of Test Compound: Prepare a 10 mg/mL stock solution of this compound in DMSO.

3. Inoculum Preparation:

  • Subculture the fungal strains on a suitable agar medium and incubate to ensure viability.

  • Harvest fungal spores or mycelial fragments and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer.

  • Dilute this suspension in RPMI-MOPS medium to the final inoculum concentration (e.g., 1-5 x 10^3 CFU/mL).

4. Assay Procedure:

  • In a 96-well plate, perform serial twofold dilutions of the test compound and the positive control. A typical concentration range for a novel compound is 0.1 to 100 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the control well.

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.

Diagram: Fungicidal Screening Workflow

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare RPMI-MOPS Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (48-72h) inoculation->incubation read_mic Read MIC Values incubation->read_mic data_table Tabulate Results read_mic->data_table

Caption: Workflow for in vitro fungicidal activity screening.

Part 2: Herbicidal Activity Screening

Application Notes

To evaluate the potential of this compound as a herbicide, a tiered screening approach is recommended. This begins with a primary screen on a small number of representative weed species to determine if the compound has any phytotoxic activity. The screening should include both pre-emergence (applied to soil before weed emergence) and post-emergence (applied to foliage after weed emergence) assays.[8][9][10]

Data Presentation

Herbicidal activity is typically assessed by visual injury ratings and biomass reduction.

Table 3: Hypothetical Pre-Emergence Herbicidal Activity of this compound (21 Days After Application)

Weed SpeciesApplication Rate (g/ha)Visual Injury (%)Biomass Reduction (%)
Amaranthus retroflexus (Redroot Pigweed)10001510
Echinochloa crus-galli (Barnyardgrass)100050
Positive Control (e.g., Atrazine)10009598

Table 4: Hypothetical Post-Emergence Herbicidal Activity of this compound (21 Days After Application)

Weed SpeciesApplication Rate (g/ha)Visual Injury (%)Biomass Reduction (%)
Amaranthus retroflexus (Redroot Pigweed)10002520
Echinochloa crus-galli (Barnyardgrass)1000105
Positive Control (e.g., Glyphosate)1000100100
Experimental Protocols

1. General Materials and Plant Growth:

  • Seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Pots or trays filled with a standard greenhouse soil mix.

  • Controlled environment greenhouse or growth chamber.

  • Spray chamber for uniform herbicide application.

  • This compound formulated in a suitable solvent/surfactant system.

2. Pre-Emergence Screening Protocol:

  • Sow seeds of the target weed species at a uniform depth in pots.[11][12]

  • Prepare a solution of the test compound at the desired concentration.

  • Apply the solution evenly to the soil surface using a spray chamber.[8]

  • Include untreated controls and positive controls (a commercial pre-emergence herbicide).

  • Water the pots as needed and maintain them in a greenhouse for 21 days.

  • Assess visual injury (e.g., chlorosis, necrosis, stunting) and the number of emerged seedlings at regular intervals.

  • At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to calculate biomass reduction compared to the untreated control.

3. Post-Emergence Screening Protocol:

  • Sow seeds and grow the weed species until they reach a specific growth stage (e.g., 2-3 true leaves).[8][9]

  • Apply the test compound solution to the foliage of the plants using a spray chamber.

  • Include untreated and positive controls (a commercial post-emergence herbicide).

  • Return the plants to the greenhouse and observe for 21 days.

  • Assess visual injury and calculate biomass reduction as described for the pre-emergence screen.

Diagram: Herbicidal Screening Logical Flow

Herbicidal_Screening_Logic cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay start Start: Novel Compound (this compound) pre_sow Sow Weed Seeds start->pre_sow post_grow_initial Grow Weeds to 2-3 Leaf Stage start->post_grow_initial pre_apply Apply Compound to Soil pre_sow->pre_apply pre_grow Grow for 21 Days pre_apply->pre_grow pre_assess Assess Injury & Biomass Reduction pre_grow->pre_assess analysis Analyze Data & Compare to Controls pre_assess->analysis post_apply Apply Compound to Foliage post_grow_initial->post_apply post_grow_final Grow for 21 Days post_apply->post_grow_final post_assess Assess Injury & Biomass Reduction post_grow_final->post_assess post_assess->analysis decision Phytotoxic Activity Observed? analysis->decision stop End: No Significant Herbicidal Activity decision->stop No proceed Proceed to Secondary Screening (Dose-Response) decision->proceed Yes

Caption: Logical flow for primary herbicidal activity screening.

References

Application Notes and Protocols: Dissolving 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative with potential applications in pharmaceutical research and material science.[1] Its carboxylic acid functional group and aromatic core influence its physicochemical properties, including solubility, which is a critical factor for the successful design and execution of in vitro and in vivo experiments. Proper dissolution and handling are paramount to ensure accurate and reproducible results. These application notes provide a detailed protocol for dissolving this compound and preparing solutions for various experimental assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting the appropriate solvent and dissolution conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄S[2]
Molecular Weight 238.26 g/mol [2]
Appearance Solid
CAS Number 23046-03-9[2]

Solubility Guidelines and Solvent Selection

The solubility of this compound, like other carboxylic acids, is highly dependent on the pH and the polarity of the solvent. Carboxylic acids are generally more soluble in organic solvents and aqueous solutions with a pH above their pKa.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.[3][4] However, care must be taken as carboxylic acids have a higher tendency to precipitate from DMSO that has absorbed water.[5]

  • Ethanol (EtOH): Can be used to dissolve the compound, often with gentle heating.

  • Aqueous Buffers (with pH adjustment): Solubility in aqueous solutions is generally low at neutral pH but can be significantly increased by raising the pH above the compound's pKa (typically around 3-5 for carboxylic acids), which deprotonates the carboxylic acid to its more soluble carboxylate form. A weak base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be used for this purpose.

Solubility Testing Protocol:

Before preparing a large volume of solution, it is crucial to perform a small-scale solubility test.

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a clear vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Observe the solution. If the compound has not fully dissolved, gentle heating (e.g., 37°C) or sonication can be applied for a short period.

  • If the compound remains insoluble, add additional solvent in measured increments until it fully dissolves, and record the final concentration.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a clean, dry microcentrifuge tube or vial.

  • Carefully weigh 2.38 mg of this compound into the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex vigorously until the compound is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can increase the risk of precipitation, especially if the DMSO absorbs moisture.[5]

This protocol details the preparation of a working solution in an aqueous buffer, suitable for cell-based assays. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final working concentrations.

  • For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.

  • Vortex the working solution gently to ensure homogeneity.

  • Use the freshly prepared working solutions for your experiments immediately. Do not store aqueous solutions for extended periods, as the compound may precipitate out of solution.

Data Presentation

The following table provides representative solubility data for a compound with similar characteristics. Note: This data is illustrative and should be confirmed experimentally for this compound.

SolventEstimated SolubilityObservations
DMSO> 10 mMReadily soluble with vortexing.
Ethanol~5 mMMay require gentle warming to fully dissolve.
PBS (pH 7.4)< 0.1 mMPoorly soluble.
PBS + 0.1M NaOH (pH > 9)> 1 mMSignificantly more soluble due to salt formation.

Visualization

The following diagram illustrates the general workflow for preparing the compound for a typical cell-based assay.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve 2.38 mg stock 10 mM Stock Solution (Store at -20°C) dissolve->stock 1 mL dilute Serially Dilute in Aqueous Buffer stock->dilute Aliquot working Final Working Concentrations (e.g., 1-100 µM) dilute->working treat Treat Cells working->treat analyze Analyze Results treat->analyze

Caption: Workflow for stock solution preparation and experimental use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid.

Overall Synthesis Workflow

The recommended synthetic route is a two-step process involving an initial cyclization to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification cluster_2 Purification SM 2-Fluoro-4,5-dimethoxybenzaldehyde + Ethyl thioglycolate Int_Ester Ethyl 5,6-dimethoxy-1-benzothiophene -2-carboxylate SM->Int_Ester  K₂CO₃, DMF  60-80°C, 2-4h Final_Product 5,6-Dimethoxy-1-benzothiophene -2-carboxylic acid Purification Acidification (HCl) & Recrystallization/Chromatography Final_Product->Purification Int_Ester_2 Ethyl 5,6-dimethoxy-1-benzothiophene -2-carboxylate Int_Ester_2->Final_Product  NaOH or KOH  EtOH/H₂O, Reflux

Caption: General two-step synthesis workflow for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate

Q1: My cyclization reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in this step often stem from issues with reagents, reaction conditions, or competing side reactions.

  • Reagent Quality: Ensure that the 2-fluoro-4,5-dimethoxybenzaldehyde is pure and the ethyl thioglycolate has not oxidized. Use anhydrous DMF as the solvent, as water can interfere with the reaction.

  • Base Strength & Stoichiometry: Potassium carbonate (K₂CO₃) is a common base for this reaction. Ensure it is finely powdered and anhydrous. Using a slight excess (1.1 to 1.2 equivalents) can be beneficial.[1]

  • Temperature Control: The reaction temperature is critical. A temperature range of 60-80°C is typically effective.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of tar-like byproducts.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of sensitive reagents and improve the overall yield.[1]

Q2: I am observing a significant amount of dark, tar-like byproduct. How can I minimize this?

A2: Tar formation is usually a result of polymerization or degradation of starting materials or products at elevated temperatures.

  • Optimize Temperature: Carefully control the reaction temperature. Try running the reaction at the lower end of the effective range (e.g., 60°C) for a longer duration.

  • Gradual Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of ethyl thioglycolate to the heated mixture of the aldehyde and base in DMF. This can help maintain a low concentration of the reactive intermediate and reduce polymerization.

Q3: How do I effectively purify the intermediate ethyl ester?

A3: The crude product from this step typically requires purification to remove unreacted starting materials and byproducts.

  • Work-up: After the reaction, dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[1]

  • Recrystallization: This is often the most effective method for purification. Methanol is reported to be a good solvent for recrystallizing the analogous 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar/polar solvent system, such as hexane/ethyl acetate or petroleum ether/dichloromethane, is a good starting point for elution.

Step 2: Saponification to this compound

Q1: The saponification of my ethyl ester is incomplete. What can I do?

A1: Incomplete saponification means the ester has not been fully hydrolyzed to the carboxylic acid.

  • Sufficient Base: Use a molar excess of the base (typically 2-4 equivalents of NaOH or KOH).[1]

  • Reaction Time and Temperature: The reaction is often performed at reflux in a mixture of ethanol and water to ensure the ester fully hydrolyzes.[1] If the reaction is sluggish at room temperature, heating is necessary. An overnight stir is common for complete conversion.[1]

  • Solubility: The ester must be soluble in the reaction medium. Using a co-solvent like THF with methanol and water can help if solubility is an issue, especially with more hydrophobic esters.

Q2: I am having trouble precipitating my final product after acidification.

A2: The carboxylic acid product should precipitate upon acidification of the aqueous solution of its carboxylate salt.

  • Sufficient Acidification: Ensure the solution is sufficiently acidic. Check the pH with litmus paper or a pH meter to confirm it is acidic (pH ~2-3). Use a strong acid like 1N or 2N HCl.

  • Cooling: After acidification, cool the mixture in an ice bath to decrease the solubility of the carboxylic acid and promote precipitation.

  • "Salting Out": If the product is slightly water-soluble, adding a saturated solution of sodium chloride (brine) can decrease its solubility in the aqueous layer, a phenomenon known as "salting out".

  • Extraction: If precipitation fails, the product may need to be extracted from the acidified aqueous solution using an organic solvent like ethyl acetate. The combined organic layers can then be dried and the solvent evaporated to yield the product.[1]

Data Presentation: Optimizing Reaction Conditions

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.1)DMF604Expected Moderate
2K₂CO₃ (1.1)DMSO 802Potentially Higher
3Et₃N (3.0)DMSO802Variable
4K₂CO₃ (1.1)DMF100 2Risk of Byproducts

Table based on analogous reactions. Yields are illustrative and require experimental validation for the target molecule.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.1 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • To this suspension, add 2-fluoro-4,5-dimethoxybenzaldehyde (1.0 eq.).

  • Add ethyl thioglycolate (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from methanol or by silica gel column chromatography.[1]

Protocol 2: Synthesis of this compound
  • Dissolve the purified ethyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 3N solution).

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 3-5 hours or at room temperature overnight until TLC analysis shows complete consumption of the starting material.[1]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of ~2-3 by the slow addition of 1N hydrochloric acid (HCl). A precipitate should form.

  • Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Visual Troubleshooting Guide

This flowchart provides a logical path for troubleshooting low yield issues during the synthesis.

G cluster_step1 Troubleshooting Step 1 (Cyclization) cluster_step2 Troubleshooting Step 2 (Saponification) start Low Yield of Final Product check_step Which step has low yield? start->check_step s1_reagents Check Reagent Purity (Aldehyde, Thioglycolate) & Anhydrous Conditions check_step->s1_reagents Step 1 s2_base Increase Base Equivalents (2-4 eq. NaOH/KOH) check_step->s2_base Step 2 s1_temp Optimize Temperature (Try 60°C vs 80°C) s1_reagents->s1_temp s1_base Verify Base Activity (Anhydrous, Finely Powdered K₂CO₃) s1_temp->s1_base s2_time Increase Reaction Time /Ensure Reflux s2_base->s2_time s2_acid Check Final pH After Acidification (Ensure pH 2-3 for precipitation) s2_time->s2_acid s2_extract Product water-soluble? Extract with Ethyl Acetate s2_acid->s2_extract

Caption: Decision tree for troubleshooting low yield outcomes.

References

Technical Support Center: Purification of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can also be employed. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities often depend on the synthetic route. Common synthesis of benzothiophene-2-carboxylic acids can involve the cyclization of a substituted thiophenol followed by the introduction of the carboxylic acid group, or the hydrolysis of a corresponding ester. Potential impurities could include:

  • Starting materials: Unreacted substituted thiophenols or their precursors.

  • Unhydrolyzed ester: If the synthesis involves the hydrolysis of an ester, the corresponding methyl or ethyl ester of this compound might be a significant impurity.

  • Side-products from cyclization: Depending on the cyclization conditions, isomeric benzothiophenes or over-reacted products could be formed.[1][2]

Q3: How can I assess the purity of my this compound after purification?

A3: Purity is typically assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q4: My compound streaks on the silica gel TLC plate. How can I get a clean spot for column chromatography?

A4: Streaking of carboxylic acids on silica gel is a common issue due to the interaction of the acidic proton with the silica surface. To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will keep the carboxylic acid in its protonated, less polar form, resulting in a more defined spot.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to reduce solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.
Product "Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.2. Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove some impurities before recrystallization.
No Crystals Form Upon Cooling 1. The solution is not saturated.2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to increase the concentration.2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Compound Won't Elute from the Column 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the silica gel due to its acidic nature.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).2. Add 0.1-1% acetic acid to the eluent to suppress ionization and reduce strong adsorption.
Poor Separation of Compound and Impurities 1. The chosen eluent system has a polarity that is too high or too low.2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for good separation.2. Ensure the column is packed uniformly and the sample is loaded in a narrow band. For compounds with poor solubility, consider dry loading.
Compound Elutes with the Solvent Front 1. The eluent is too polar.1. Decrease the polarity of the eluent system (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture).

Experimental Protocols

Recrystallization Protocol

A general approach for the recrystallization of benzothiophene derivatives involves using a C1-C8 alcohol or a mixture of a C1-C8 alcohol and water.[3]

  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a potential solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too good a solvent. If it is insoluble, gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of benzothiophene derivatives.

  • Eluent Selection: A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) is a good starting point. Remember to add 0.1-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, use the dry loading technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemExpected PurityNotes
Recrystallization Isopropyl alcohol/water (e.g., 80:20 v/v)[3]>95%The optimal alcohol and water ratio may need to be determined empirically.
Ethanol>95%A common solvent for recrystallizing carboxylic acids.
Column Chromatography Hexane/Ethyl Acetate with 0.5% Acetic Acid>98%Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Dichloromethane/Methanol with 0.5% Acetic Acid>98%A more polar system for compounds that do not move in hexane/ethyl acetate.

Note: The expected purity is an estimate and can vary depending on the nature and amount of impurities in the crude material.

Visualizations

experimental_workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few Impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple/Close Impurities purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity <98% pure_product Pure Product purity_check->pure_product Purity >98%

Caption: General purification workflow for this compound.

troubleshooting_column start Column Chromatography Issue issue_streak Compound Streaking on TLC? start->issue_streak add_acid Add 0.1-1% Acetic Acid to Eluent issue_streak->add_acid Yes issue_no_elution Compound Not Eluting? issue_streak->issue_no_elution No add_acid->issue_no_elution increase_polarity Increase Eluent Polarity issue_no_elution->increase_polarity Yes issue_poor_sep Poor Separation? issue_no_elution->issue_poor_sep No end Successful Purification increase_polarity->end optimize_eluent Optimize Eluent via TLC (Rf 0.2-0.4) issue_poor_sep->optimize_eluent Yes issue_poor_sep->end No optimize_eluent->end

Caption: Troubleshooting logic for column chromatography purification.

References

Overcoming solubility issues with 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid organic compound.[1] While specific quantitative solubility data for this compound is limited, its structural analogues, such as benzothiophene-2-carboxylic acid, are known to be soluble in organic solvents like ethanol, acetone, and chloroform, but generally insoluble in water.[2][3] The presence of the carboxylic acid group suggests that its solubility will be pH-dependent in aqueous solutions.

Q2: Why is my this compound not dissolving in my chosen solvent?

A2: Several factors can contribute to poor solubility. These include the inherent low solubility of the compound in the selected solvent, using an insufficient volume of solvent, or the temperature of the solvent being too low. For aqueous solutions, the pH is a critical factor; as a carboxylic acid, its solubility is expected to be low in acidic to neutral aqueous media.

Q3: What are the potential applications of this compound?

A3: Benzothiophene derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4] Specifically, this compound has been investigated as a potential building block in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[5] Some evidence suggests that derivatives of this compound may act as activators of peroxisome proliferator-activated receptors (PPARα or PPARγ), which are involved in metabolic regulation.[6]

Q4: What are the recommended storage and handling procedures for this compound?

A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] It is advisable to protect it from light.[5] When handling, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn.[7] Avoid creating dust and ensure adequate ventilation.[7][8]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address common solubility problems encountered with this compound.

Initial Solvent Selection

Based on the solubility of structurally similar compounds, the following solvents can be considered for initial trials.

Table 1: Qualitative Solubility of Structurally Similar Compounds

SolventCompound ClassExpected Solubility of this compoundReference Compound(s)
WaterAqueousLowBenzothiophene-2-carboxylic acid[2][3]
EthanolAlcoholSolubleBenzothiophene-2-carboxylic acid[2][3]
AcetoneKetoneSolubleBenzothiophene-2-carboxylic acid[2][3]
ChloroformHalogenatedSolubleBenzothiophene-2-carboxylic acid[2]
Dimethyl Sulfoxide (DMSO)SulfoxideLikely SolubleGeneral for challenging organic molecules
N,N-Dimethylformamide (DMF)AmideLikely SolubleGeneral for challenging organic molecules

Table 2: Quantitative Solubility Data for a Structurally Similar Compound (4-Methoxybenzoic Acid)

This data can provide a starting point for estimating the amount of solvent required.

SolventMole Fraction Solubility (x) at 298.15 K (25 °C)
1-Butanol0.1556
Isobutanol0.1356
2-Butanol0.1718
1-Pentanol0.1261
Ethylene Glycol0.0224
Ethyl AcetateData available at various temperatures
TolueneLower solubility
Data from BenchChem Technical Guide for 4-methoxybenzoic acid.[9]
Experimental Protocols for Enhancing Solubility

If initial attempts with common organic solvents are unsuccessful, the following methods can be employed.

The solubility of carboxylic acids in aqueous solutions dramatically increases at a pH above their pKa due to the formation of the more soluble carboxylate salt.

Protocol:

  • Preparation of a Slurry: Suspend the desired amount of this compound in the required volume of water or aqueous buffer.

  • Basification: While stirring, add a suitable base dropwise. Common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 1 M.

  • Monitoring pH: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves. The pH at which dissolution occurs will be above the pKa of the carboxylic acid.

  • Final pH Adjustment: If required for the experiment, carefully adjust the pH back towards the desired value, keeping in mind that the compound may precipitate if the pH drops significantly below its pKa.

A mixture of solvents can often provide better solubility than a single solvent. This is a common technique for dissolving poorly water-soluble drugs.[10]

Protocol:

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is readily soluble (e.g., DMSO, DMF, or ethanol).

  • Titration with Aqueous Solution: While stirring, slowly add the aqueous buffer to the organic solution.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in the co-solvent mixture.

  • Optimization: The ratio of the organic co-solvent to the aqueous buffer may need to be optimized to maintain solubility while minimizing the concentration of the organic solvent in the final solution.

For applications where the solid form of the compound is required, forming a salt can significantly improve its aqueous solubility and dissolution rate.[10]

Protocol:

  • Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., ethanol).

  • Addition of Base: Add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine) dissolved in a minimal amount of the same solvent or a compatible co-solvent.

  • Salt Precipitation/Isolation: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to isolate the salt.

  • Verification: The formation of the salt can be confirmed by analytical techniques such as NMR or IR spectroscopy.

  • Solubility Testing: Test the solubility of the resulting salt in the desired aqueous medium.

Visualizations

Logical Workflow for Troubleshooting Solubility

Solubility Troubleshooting Workflow Troubleshooting Workflow for Solubility Issues A Start: Compound Insoluble B Select Organic Solvent (e.g., DMSO, DMF, Ethanol) A->B C Is the compound soluble? B->C D Yes: Proceed with Experiment C->D Yes E No: Try Gentle Heating C->E No F Is the compound soluble? E->F G Yes: Proceed with Experiment (monitor stability) F->G Yes H No: For Aqueous Systems, Try pH Adjustment F->H No I Is the compound soluble? H->I J Yes: Proceed with Experiment I->J Yes K No: Try Co-solvent System I->K No L Is the compound soluble? K->L M Yes: Proceed with Experiment L->M Yes N No: Consider Salt Formation or other advanced methods L->N No

Caption: A step-by-step workflow for addressing solubility challenges.

Potential Signaling Pathway Involvement

Benzothiophene derivatives have been suggested to act as PPARγ activators. The following diagram illustrates a simplified PPARγ signaling pathway.

PPAR Signaling Pathway Simplified PPAR-gamma Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Potential PPARγ Agonist) PPARg PPARγ Ligand->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (e.g., related to lipid metabolism and inflammation) PPRE->Gene_Expression Regulates

Caption: Potential mechanism of action via the PPARγ signaling pathway.

References

Technical Support Center: Degradation of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. The information is structured to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from related benzothiophene and dibenzothiophene structures. The primary degradation routes are likely to involve oxidation, hydrolysis, and photolysis.[1][2] Key transformations may include:

  • Oxidation of the sulfur atom: This can lead to the formation of sulfoxides and sulfones.

  • Hydroxylation of the benzene ring: The methoxy groups may be susceptible to cleavage, forming hydroxylated derivatives.

  • Decarboxylation: Loss of the carboxylic acid group can occur under thermal or photolytic stress.

  • Ring cleavage: More extensive degradation can lead to the opening of the thiophene or benzene ring.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are recommended to elucidate the specific degradation pathways for this molecule.[1][3][4]

Q2: What are the initial steps to take when starting a degradation study on this compound?

A2: A successful degradation study begins with a well-defined plan. Forced degradation studies are crucial to understanding the chemical stability of a molecule and are often a regulatory requirement in drug development.[2][4] The initial steps should include:

  • Literature Review: Gather all available information on the stability of this compound and related compounds.

  • Forced Degradation Plan: Design a forced degradation study that exposes the compound to a range of stress conditions, including acid, base, oxidation, heat, and light.[1][2]

  • Analytical Method Development: Develop and validate a stability-indicating analytical method, typically a high-performance liquid chromatography (HPLC) method, that can separate the parent compound from its degradation products.

  • Stress Conditions: Execute the forced degradation studies, ensuring that the extent of degradation is sufficient to produce detectable degradation products, typically in the range of 5-20%.[1]

  • Characterization of Degradants: Isolate and characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Q3: How can I monitor the progress of the degradation reaction?

A3: Chromatographic methods are essential for monitoring the degradation process.[5] High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose.[2] Key considerations include:

  • Method Validation: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent drug from all significant degradation products.

  • Time-Point Analysis: Sample the reaction mixture at various time points to track the disappearance of the parent compound and the formation of degradation products.

  • Mass Balance: Aim for a good mass balance, where the sum of the parent compound and all degradation products accounts for the initial amount of the parent compound. Significant deviations from 100% may indicate the formation of non-chromophoric or volatile degradants.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).
Compound is highly stable under the tested conditions. Consider more aggressive stress conditions or alternative degradation methods (e.g., use of a stronger oxidizing agent).
Analytical method is not sensitive enough to detect low levels of degradation. Optimize the analytical method to improve sensitivity or use a more sensitive detector.
Issue 2: Poor Resolution Between Parent Compound and Degradation Products in HPLC
Possible Cause Troubleshooting Step
Inappropriate HPLC column. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) and column dimensions.
Mobile phase composition is not optimal. Adjust the mobile phase composition, including the organic modifier, pH, and buffer concentration. Gradient elution is often necessary to resolve complex mixtures.
Sub-optimal chromatographic parameters. Optimize parameters such as flow rate, injection volume, and column temperature.
Issue 3: Inconsistent or Irreproducible Degradation Results
Possible Cause Troubleshooting Step
Variability in experimental conditions. Ensure precise control over all experimental parameters, including temperature, pH, and concentration of reagents.
Instability of the compound in the analytical solvent. Check the stability of the compound in the chosen solvent and prepare samples immediately before analysis.
Contamination of reagents or glassware. Use high-purity reagents and thoroughly clean all glassware.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies. The specific concentrations and conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a set temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate and sample as described for acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Protect the mixture from light and incubate at room temperature. Collect samples at various time points.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in a calibrated oven (e.g., 80 °C). Dissolve samples taken at different time points in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). Analyze samples at various time points. A dark control should be run in parallel.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOH60 °C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalDry Heat80 °C48 hours
PhotolyticUV/Visible LightRoom Temperature7 days

Visualizations

Degradation_Pathway parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation hydroxylated Hydroxylated Derivative parent->hydroxylated Hydrolysis/Oxidation decarboxylated Decarboxylated Derivative parent->decarboxylated Thermal/Photolytic Stress ring_opened Ring-Opened Products parent->ring_opened Extensive Degradation sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Inferred degradation pathways of the target compound.

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Characterization Stress Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample Collection Collect Samples at Time Points Stress Conditions->Sample Collection HPLC Analysis Stability-Indicating HPLC Method Sample Collection->HPLC Analysis Data Evaluation Evaluate Peak Purity and Mass Balance HPLC Analysis->Data Evaluation Isolate Degradants Isolate Major Degradation Products Data Evaluation->Isolate Degradants If significant degradation Structure Elucidation LC-MS, NMR for Structure ID Isolate Degradants->Structure Elucidation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Inconsistent Results? check_params Verify Experimental Parameters (Temp, pH, Concentration) start->check_params check_stability Assess Analyte Stability in Solvent check_params->check_stability check_reagents Check Reagent Purity check_stability->check_reagents reproduce Reproducible? check_reagents->reproduce proceed Proceed with Analysis reproduce->proceed Yes troubleshoot Identify and Correct Source of Variability reproduce->troubleshoot No

Caption: Logic for troubleshooting inconsistent results.

References

Common impurities in commercial 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with commercial 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. Impurities in starting materials can significantly impact experimental outcomes, and this guide is designed to help you identify and address potential purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Based on common synthetic routes, impurities in commercial this compound can be broadly categorized as starting materials, synthetic intermediates, and byproducts. The specific impurities will depend on the exact manufacturing process, but a plausible synthetic pathway allows us to predict the most probable contaminants.

A likely synthesis involves the reaction of 3,4-dimethoxyphenol with methyl thioglycolate to form an intermediate, which is then cyclized and hydrolyzed. Potential impurities from this route are summarized in the table below.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

A2: Unexpected peaks in your NMR spectrum often indicate the presence of impurities. To identify them, you should:

  • Compare your spectrum with a reference spectrum of pure this compound if available.

  • Consult a database of NMR chemical shifts for common laboratory solvents and reagents.

  • Based on the likely synthesis route, predict the chemical shifts of potential impurities (see Table 1) and compare them to your observed peaks.

  • Consider performing 2D NMR experiments (like COSY and HMQC) to help elucidate the structures of unknown impurities.

  • Utilize HPLC-MS to separate the components of your sample and obtain their mass-to-charge ratios, which can provide molecular weights of the impurities.

Q3: The melting point of my sample is lower and broader than the reported value. What could be the cause?

A3: A depressed and broad melting point range is a classic indicator of the presence of impurities. Impurities disrupt the crystal lattice of the pure compound, leading to a decrease in the energy required to melt it. The presence of multiple components also results in a wider melting range. To address this, purification of your sample is recommended.

Q4: How can I purify my sample of this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities. Common and effective techniques include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample. A suitable solvent system would be one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility characteristics.

  • Column Chromatography: For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography using silica gel is a powerful technique. A solvent gradient can be employed to elute the different components based on their polarity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in ¹H NMR spectrum Presence of residual starting materials, intermediates, or byproducts.Refer to the Potential Impurity Data table and the detailed analytical protocols to identify the impurities.
Low and broad melting point Sample contains impurities that are depressing the melting point.Purify the sample using recrystallization or column chromatography as described in the experimental protocols.
Inconsistent results in biological assays Impurities may be interfering with the assay or have their own biological activity.Confirm the purity of your compound before use. If impurities are detected, purify the material.
Poor solubility in expected solvents Presence of insoluble impurities.Filter the solution to remove any insoluble material. Characterize the insoluble fraction separately if necessary.

Potential Impurity Data

Impurity Name Structure Likely Source Typical Analytical Signature
3,4-DimethoxyphenolUnreacted starting materialAromatic and methoxy signals in ¹H NMR distinct from the product.
Methyl thioglycolateUnreacted starting materialCharacteristic singlet for the methyl ester and methylene group in ¹H NMR.
Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylateIncomplete hydrolysis of the ester intermediateA sharp singlet around 3.9 ppm in the ¹H NMR spectrum corresponding to the methyl ester.
4,5-Dimethoxy-1-benzothiophene-2-carboxylic acidIsomeric byproduct from non-selective cyclizationA different aromatic proton splitting pattern in the ¹H NMR spectrum.
Polymeric byproducts-Side reactions during cyclizationBroad, unresolved peaks in the baseline of the NMR spectrum; may be insoluble.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-MS

Objective: To separate and identify potential impurities in a sample of this compound.

Materials:

  • Sample of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Gradient: Start with 10% B, hold for 1 minute, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • MS Conditions (Negative Ion Mode):

    • Ionization mode: ESI negative

    • Scan range: m/z 100-500

    • Capillary voltage: 3.5 kV

    • Drying gas temperature: 350 °C

  • Data Analysis: Analyze the chromatogram for peaks other than the main product. Correlate the mass spectrum of each impurity peak with the molecular weights of the potential impurities listed in Table 1.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by removing minor impurities.

Materials:

  • Impure this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Place the impure solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

  • Check the purity of the recrystallized material by measuring its melting point and obtaining an NMR spectrum.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting start Start: Suspected Impurity in This compound analytical_chem Perform Analytical Chemistry start->analytical_chem hplc_ms HPLC-MS Analysis analytical_chem->hplc_ms nmr_spec NMR Spectroscopy analytical_chem->nmr_spec compare_data Compare Data with Potential Impurity Profile hplc_ms->compare_data nmr_spec->compare_data impurity_identified Impurity Identified? compare_data->impurity_identified purification Purification Required impurity_identified->purification Yes end_pure Proceed with Experiment impurity_identified->end_pure No recrystallization Recrystallization purification->recrystallization column_chrom Column Chromatography purification->column_chrom verify_purity Verify Purity of Isolated Material recrystallization->verify_purity column_chrom->verify_purity verify_purity->end_pure Purity Confirmed end_impure Further Characterization Needed verify_purity->end_impure Still Impure

Caption: Workflow for identifying and resolving impurities.

Technical Support Center: Crystallization of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid.

I. Compound Information

Molecular Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₀O₄S
Molecular Weight 238.26 g/mol
Melting Point 255-257 °C
Appearance Solid

II. Experimental Protocol: Recrystallization

Recommended Solvents:

  • Primary Solvents: Acetic Acid, Ethanol, Ethyl Acetate, Toluene

  • Anti-Solvents (for mixed-solvent systems): Water, Heptane, Hexane

General Recrystallization Workflow:

Recrystallization_Workflow start Start dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Procedure:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen primary solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid using an excessive amount of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Further Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Caption: Troubleshooting decision tree for the crystallization of this compound.

FAQs

Q1: My compound is not crystallizing, what should I do?

A1: If no crystals form upon cooling, your solution may not be supersaturated. Try the following steps:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure compound, add a seed crystal to the solution.

  • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high.

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.

  • Change Solvent: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble may prevent oiling out.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor. If possible, concentrate the mother liquor to recover more product.[1]

  • Premature Filtration: Ensure that crystallization is complete before filtering. Allow adequate time for cooling and crystal formation.

  • Washing with Warm Solvent: Always wash the crystals with a minimal amount of cold solvent to avoid redissolving your product.

Q4: My crystals are very small or needle-like. How can I obtain larger crystals?

A4: The size and quality of crystals are influenced by the rate of cooling.

  • Slow Cooling: Rapid cooling often leads to the formation of small or impure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility can promote the growth of larger, more well-defined crystals.

IV. Solvent Selection Data

The selection of an appropriate solvent is crucial for successful crystallization. The following table provides a list of potentially suitable solvents and their relevant properties. Experimental validation is necessary to determine the optimal solvent for this compound.

SolventBoiling Point (°C)PolarityNotes
Acetic Acid 118Polar ProticOften a good solvent for carboxylic acids.
Ethanol 78Polar ProticA common and effective solvent for recrystallization of moderately polar compounds. Can be used in a mixed system with water.
Ethyl Acetate 77Polar AproticAnother common solvent for recrystallization. Less polar than ethanol.
Toluene 111NonpolarMay be suitable for less polar compounds or as a component in a mixed-solvent system with a more polar solvent.
Water 100Polar ProticCan be used as an anti-solvent with a primary solvent like ethanol to induce crystallization.
Heptane/Hexane 98/69NonpolarCan be used as anti-solvents with more polar primary solvents.

Disclaimer: This guide is intended for informational purposes only and should be used as a starting point for the crystallization of this compound. All laboratory work should be conducted in accordance with standard safety procedures.

References

Enhancing the stability of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a carboxylic acid, its solubility and stability can be pH-dependent. Benzothiophene derivatives can be susceptible to photodegradation and oxidation.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: Based on its structure, this compound is expected to have low solubility in water and higher solubility in polar aprotic solvents. The following table summarizes the predicted and observed solubility profile.

SolventPredicted SolubilityRationale
WaterLow to InsolubleThe hydrophobic benzothiophene core limits aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common polar aprotic solvent for preparing stock solutions of poorly soluble compounds.[1]
MethanolSolubleThe carboxylic acid group can form hydrogen bonds with the protic solvent.
EthanolSolubleSimilar to methanol, its protic nature facilitates dissolution.
Dichloromethane (DCM)Slightly SolubleLimited solubility is expected in less polar organic solvents.[1]

Q3: How does pH affect the stability and solubility of this compound?

A3: The carboxylic acid moiety of this compound is ionizable. At a pH above its pKa, the carboxyl group will be deprotonated, forming a more polar and typically more water-soluble carboxylate salt. Conversely, at a pH below its pKa, the compound will be in its less soluble, protonated form. The pKa of the parent compound, benzothiophene-2-carboxylic acid, is predicted to be around 3.48 ± 0.30.[2] The electron-donating methoxy groups on the benzene ring may slightly increase this pKa value. Extreme pH conditions (highly acidic or basic) can promote hydrolysis of the methoxy groups or other degradative reactions.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy ether groups may be susceptible to cleavage.

  • Oxidation: The electron-rich benzothiophene ring system can be a target for oxidative degradation.[3]

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or even visible light.[4][5]

  • Decarboxylation: While generally requiring high temperatures, enzymatic or catalytic decarboxylation of benzothiophene-2-carboxylic acid has been observed.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer The pH of the buffer is below the pKa of the compound, leading to the formation of the less soluble protonated form.Adjust the pH of the buffer to be at least 1-2 units above the estimated pKa (~3.5-4.5) to ensure the compound is in its more soluble ionized form.
The final concentration of the compound exceeds its aqueous solubility limit.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the experiment.[1]
Solution Discoloration (Yellowing) This may indicate oxidative degradation of the benzothiophene ring.Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Consider adding an antioxidant to the formulation.
Loss of Potency Over Time The compound is degrading in the chosen solvent or under the storage conditions.Conduct a forced degradation study to identify the primary degradation pathway (see Experimental Protocols). Based on the results, adjust the formulation by changing the solvent, buffering the pH, adding stabilizers, or storing at a lower temperature and protected from light.
Inconsistent Assay Results Incomplete dissolution or precipitation of the compound during the experiment.Ensure the compound is fully dissolved before use. Sonication may aid in dissolution. Visually inspect for any particulates. If using a stock solution, ensure it is vortexed before each use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent where it is highly soluble (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 24 hours in the dark.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 366 nm) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The conditions that cause significant degradation reveal the primary instability pathways.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the shake-flask method for determining the thermodynamic solubility of the compound in aqueous buffers of different pH.

1. Preparation of Saturated Solutions:

  • Add an excess amount of solid this compound to vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

2. Equilibration:

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

3. Sample Preparation:

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

4. Quantification:

  • Dilute the supernatant with a suitable mobile phase.

  • Determine the concentration of the dissolved compound using a validated HPLC-UV method with a calibration curve.

5. Reporting:

  • The solubility is reported in units such as mg/mL or µM at each pH.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Compound does not dissolve check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (e.g., DMSO for stock) check_solvent->change_solvent No check_ph Is the pH optimal for solubility? check_solvent->check_ph Yes use_cosolvent Prepare a concentrated stock in an organic solvent (e.g., DMSO) change_solvent->use_cosolvent adjust_ph Adjust pH to > pKa (e.g., pH > 4.5) check_ph->adjust_ph No check_ph->use_cosolvent Yes, but still insoluble success Compound Dissolved adjust_ph->success dilute Dilute stock solution into aqueous buffer use_cosolvent->dilute sonicate Apply sonication to aid dissolution dilute->sonicate sonicate->success

Caption: A logical workflow for troubleshooting solubility issues.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound hydrolysis_acid Acidic Conditions (e.g., 0.1 N HCl) parent->hydrolysis_acid hydrolysis_base Basic Conditions (e.g., 0.1 N NaOH) parent->hydrolysis_base oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant light UV/Visible Light parent->light demethylation Demethylated Products hydrolysis_acid->demethylation hydrolysis_base->demethylation sulfoxide Sulfoxide/Sulfone Derivatives oxidant->sulfoxide ring_cleavage Ring-cleaved or Dimerized Products light->ring_cleavage

Caption: Potential degradation pathways for the target compound.

References

Avoiding common pitfalls in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzothiophene Synthesis

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experimental issues. Here you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of benzothiophene and its derivatives, providing targeted solutions.

Section 1: Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions are powerful tools for constructing the benzothiophene core, but they are sensitive to reaction conditions.

Q1: My palladium-catalyzed cross-coupling reaction has a low yield and a black precipitate has formed. What is the cause and how can I fix it?

A1: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and loses its catalytic activity.[1] This is a common failure mode in cross-coupling reactions.

Potential Causes:

  • Oxygen Sensitivity: Phosphine ligands used in the reaction can be sensitive to oxygen. Oxidation of the ligand leads to its degradation and subsequent precipitation of palladium.[1]

  • Ligand Instability: The ligand itself may be unstable under the reaction conditions, or an incorrect ligand-to-palladium ratio can leave Pd(0) species unprotected.[1]

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[1]

Troubleshooting Steps:

  • Degas Solvents: Ensure all solvents and reagents are thoroughly degassed. Common methods include bubbling an inert gas (Argon or Nitrogen) through the mixture or using the freeze-pump-thaw technique.[1]

  • Verify Reagent Quality: Use pure, properly stored palladium precursors and ligands to avoid introducing impurities that can poison the catalyst.[1]

  • Optimize Ligand/Palladium Ratio: The ratio of ligand to metal is critical for catalyst stability and activity.[1] Consider running small-scale screening experiments to determine the optimal ratio for your specific substrate.

  • Control Temperature: Attempt the reaction at a lower temperature to assess if catalyst stability improves.[1]

Q2: I am observing significant homocoupling of my starting materials (e.g., alkyne-alkyne or aryl-aryl) instead of the desired benzothiophene product. How can I suppress this?

A2: Homocoupling is a frequent side reaction, particularly the Glaser coupling of terminal alkynes in Sonogashira reactions, which is often promoted by the copper co-catalyst in the presence of oxygen.[2] In direct arylation reactions, byproducts such as biphenyls can also form.[1]

Strategies to Minimize Homocoupling:

  • Rigorous Deoxygenation: Purge the reaction vessel and solvents with an inert gas (e.g., Argon) before adding the catalyst and reactants to remove oxygen.[2]

  • Copper-Free Conditions: If feasible for your transformation, consider using a copper-free Sonogashira protocol.

  • Controlled Addition of Reagents: Slow addition of the coupling partner that is prone to homocoupling can help maintain its low concentration, favoring the cross-coupling pathway.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different conditions may be necessary.

Section 2: Fiesselmann Synthesis

The Fiesselmann synthesis is a classic method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are precursors to various benzothiophenes.[3][4]

Q3: My Fiesselmann synthesis is resulting in a complex mixture of byproducts and low yield of the desired 3-hydroxythiophene derivative. What are the common issues?

A3: The Fiesselmann synthesis involves a sequence of base-catalyzed conjugate additions and a final Dieckmann condensation.[5] Side reactions can occur at any stage if conditions are not optimal.

Potential Causes & Solutions:

  • Incorrect Base Stoichiometry: The amount and strength of the base are crucial. Insufficient base may lead to incomplete reaction, while a very strong base can promote a Dieckmann condensation prematurely, leading to ketone byproducts.[6]

  • Reaction Temperature: The initial conjugate addition is typically performed at a lower temperature than the subsequent cyclization. Poor temperature control can lead to side reactions.

  • Purity of Starting Materials: α,β-acetylenic esters and thioglycolic acid derivatives must be pure. Impurities can interfere with the delicate reaction sequence.

Troubleshooting Workflow:

A systematic approach is key to identifying the root cause of low yields or byproduct formation.

G cluster_start Initial Observation cluster_checks Troubleshooting Steps cluster_outcome Resolution start Low Yield or Byproduct Formation purity 1. Verify Purity of Starting Materials (Thioanisole, Alkyne, etc.) start->purity Begin Troubleshooting conditions 2. Check Reaction Conditions (Inert Atmosphere, Dry Solvents) purity->conditions Purity OK stoichiometry 3. Confirm Reagent Stoichiometry & Addition Order conditions->stoichiometry Conditions OK catalyst 4. Evaluate Catalyst System (Pd Source, Ligand, Additives) stoichiometry->catalyst Stoichiometry OK temp 5. Optimize Temperature & Reaction Time catalyst->temp Catalyst System OK success Synthesis Optimized: Improved Yield & Purity temp->success Optimization Complete

Caption: Systematic workflow for troubleshooting benzothiophene synthesis.
Section 3: Purification Challenges

Q4: I have successfully synthesized my crude benzothiophene derivative, but I am struggling to purify it. What are the recommended methods?

A4: Proper purification is essential. The two most common and effective methods are column chromatography and recrystallization.[7]

Method 1: Column Chromatography This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.

  • Stationary Phase: Silica gel (230–400 mesh) is most common.[7]

  • Mobile Phase (Eluent): Start with a low-polarity solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7] The exact ratio depends on the polarity of your compound.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the pure product.[7]

Method 2: Recrystallization This method is excellent for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.

  • Solvent Choice: A mixed solvent system, such as an alcohol (e.g., isopropyl alcohol) and water, can be effective.[8] For a benzothiophene starting material with ~50% purity, a mixture of isopropyl alcohol and water (5-20% water by weight) has been used successfully.[8]

  • Procedure: Dissolve the crude material in the minimum amount of hot solvent, then cool slowly to allow for the formation of pure crystals. The crystals can then be isolated by filtration.[8]

Data & Reaction Parameters

Optimizing reaction conditions is crucial for success. The following tables summarize conditions from literature for palladium-catalyzed syntheses.

Table 1: Conditions for Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxides

ParameterConditionYield (%)Reference
Catalyst Pd(OAc)₂ (10 mol%)92[9]
Oxidant Cu(OAc)₂ (2.0 equiv)92[9]
Base Pyridine (3.0 equiv)92[9]
Solvent DMSO92[9]
Temperature 100 °C92[9]
Time 20 h92[9]
Data derived from a study on the direct arylation with arylboronic acids.[9]

Table 2: Conditions for PdI₂-Catalyzed Alkoxycarbonylation of 2-(Methylthio)phenylacetylenes

ParameterConditionYield (%)Reference
Catalyst PdI₂ (5 mol%)80[10][11]
Additive KI (2.5 equiv)80[10][11]
Solvent Methanol (MeOH)80[10][11]
Atmosphere CO:Air (4:1 mixture)80[10][11]
Pressure 40 atm80[10][11]
Time 24 h80[10][11]
Data for the synthesis of benzothiophene-3-carboxylic esters.[10][11]

Experimental Protocols & Mechanisms

Protocol 1: Gram-Scale C2-Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is adapted from a reported Pd(II)-catalyzed direct arylation procedure.[7][9]

Materials:

  • Benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol)

  • Phenylboronic acid (2.2 g, 18.0 mmol)

  • Palladium(II) acetate - Pd(OAc)₂ (135 mg, 0.6 mmol)

  • Copper(II) acetate - Cu(OAc)₂ (4.3 g, 24.0 mmol)

  • Pyridine (1.4 g, 18.0 mmol)

  • Dimethyl sulfoxide (DMSO, 60 mL)

Procedure:

  • To a suitable reaction vessel, add benzo[b]thiophene 1,1-dioxide, phenylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.[7]

  • Add DMSO (60 mL) to the vessel.[7]

  • Heat the reaction mixture to 100 °C and stir for 20 hours.[7]

  • After 20 hours, cool the mixture to room temperature.[7]

  • Pour the reaction mixture into water and extract with ethyl acetate.[7]

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C2-arylated benzothiophene derivative.

Mechanism: Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation

The following diagram illustrates a plausible mechanism for the direct C-H arylation of benzo[b]thiophene 1,1-dioxide.[9]

G pd2_start Pd(II) im1 Cyclopalladium Intermediate (IM1) pd2_start->im1 C-H Activation im2 Intermediate (IM2) im1->im2 Transmetalation pd0 Pd(0) im2->pd0 product C2-Arylated Product im2->product Reductive Elimination pd0->pd2_start Reoxidation bth Benzo[b]thiophene 1,1-dioxide bth->im1 boronic Ar-B(OH)₂ + Pyridine boronic->im1 cu2 Cu(OAc)₂ cu2->pd0

Caption: Plausible catalytic cycle for Pd(II)-catalyzed C-H arylation.

References

Validation & Comparative

A Comparative Guide to 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid and Other Benzothiophene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure, Synthesis, and Potential Biological Activity

The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid against other notable benzothiophene derivatives. While direct experimental data on the biological performance of this compound is limited in publicly available literature, this document aims to offer valuable insights by drawing comparisons based on structural similarities to well-characterized derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future research and hypothesis-driven experimentation.

Physicochemical Properties and Synthesis

This compound is a solid, sulfur-containing aromatic compound. Its structure is characterized by a benzothiophene core with two methoxy groups at the 5 and 6 positions and a carboxylic acid group at the 2-position. These functional groups are anticipated to influence its chemical reactivity and potential biological interactions. The synthesis of benzothiophene-2-carboxylic acids typically involves the cyclization of a substituted thiophene ring onto a benzene ring, a process that can be adapted to introduce various substituents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀O₄S
Molecular Weight 238.26 g/mol
Appearance Solid
CAS Number 23046-03-9

Structural Comparison with Biologically Active Benzothiophene Derivatives

The biological activity of benzothiophene derivatives is significantly influenced by the nature and position of their substituents. By comparing the structure of this compound with that of known active compounds, we can infer potential areas of therapeutic interest.

Table 2: Structural and Functional Comparison of Benzothiophene Derivatives

CompoundKey Structural FeaturesReported Biological Activities
This compound - Benzothiophene core- Carboxylic acid at C2- Methoxy groups at C5 and C6Primarily used as a chemical intermediate; biological activity not well-documented in public literature.
Raloxifene - 2-arylbenzothiophene- Hydroxy groups at C6 and 4'-position of the phenyl ringSelective Estrogen Receptor Modulator (SERM) with antiestrogenic effects in breast and uterus, and estrogenic effects in bone.[1][2]
Bromo-benzothiophene carboxamides - Benzothiophene core- Carboxamide at C2- Bromo-substituentsAnalgesic and anti-inflammatory agents that selectively inhibit COX-2.[3]
Benzothiophene acrylonitrile analogs - Benzothiophene core- Acrylonitrile side chainPotent anticancer properties, likely through interference with tubulin polymerization.[4]
5-hydroxybenzothiophene derivatives - Benzothiophene core- Hydroxy group at C5- Hydrazide scaffoldMulti-target kinase inhibitors with anticancer activity.[5]
Benzothiophene acylhydrazones - Benzothiophene core- Acylhydrazone at C2Antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus.[6]

The presence of methoxy groups, as seen in this compound, has been shown in other phenolic compounds to enhance antioxidant activities.[7] Furthermore, the carboxylic acid group is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[8] This suggests that this compound could be a candidate for screening in anti-inflammatory, antioxidant, or anticancer assays.

Experimental Protocols: A General Framework

While specific experimental data for this compound is lacking, the following are generalized protocols commonly used to evaluate the biological activities of novel benzothiophene derivatives.

General Synthesis of Benzothiophene-2-Carboxylic Acids

A common route to synthesize benzothiophene-2-carboxylates is through the oxidative cyclization of o-mercaptocinnamic acids.[9] Another approach involves the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate followed by hydrolysis. The specific synthesis for this compound would start from an appropriately substituted benzene derivative.

Diagram 1: General Synthetic Workflow for Benzothiophene-2-Carboxylic Acids

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Substituted Benzene Derivative Substituted Benzene Derivative Cyclization Cyclization Substituted Benzene Derivative->Cyclization Step 1 Thiol-containing Reagent Thiol-containing Reagent Thiol-containing Reagent->Cyclization Functional Group Interconversion Functional Group Interconversion Cyclization->Functional Group Interconversion Step 2 (Optional) Benzothiophene Derivative Benzothiophene Derivative Cyclization->Benzothiophene Derivative Functional Group Interconversion->Benzothiophene Derivative

Caption: A generalized workflow for the synthesis of benzothiophene derivatives.

In Vitro Anticancer Activity Assay

The anticancer potential of a novel compound is often initially assessed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.

Anti-inflammatory Activity Assay

The anti-inflammatory properties can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with LPS in the presence or absence of the test compound.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the untreated (LPS only) control.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially interact with several signaling pathways. For instance, many benzothiophene derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling.

Diagram 2: Hypothetical Kinase Inhibition Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor Benzothiophene Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: A potential mechanism of action via kinase inhibition.

Another plausible mechanism, particularly for anti-inflammatory effects, could involve the inhibition of the cyclooxygenase (COX) enzymes, similar to bromo-benzothiophene carboxamides.[3] This would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation.

Conclusion and Future Directions

While this compound is currently utilized primarily as a synthetic building block, its structural features suggest potential for biological activity. The presence of methoxy and carboxylic acid groups on the benzothiophene scaffold, a known pharmacophore, warrants further investigation into its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis of a library of derivatives based on the this compound core to establish structure-activity relationships. Comprehensive in vitro and in vivo studies are necessary to elucidate the biological effects and mechanisms of action of this compound and its analogs. The comparative data and experimental frameworks provided in this guide offer a starting point for such endeavors.

References

Comparative Bioactivity of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and its Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bioactivity of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and its structural analogues. While direct and extensive bioactivity data for this compound itself is limited in publicly accessible literature, its core benzothiophene-2-carboxylic acid scaffold is a key pharmacophore in numerous biologically active compounds. This guide focuses on the comparative analysis of these derivatives to illuminate the therapeutic potential of this chemical class.

The benzothiophene moiety is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities.[1] Derivatives of the benzothiophene-2-carboxylic acid core have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This is attributed to their ability to interact with various biological targets, thereby modulating critical signaling pathways.

This comparative analysis will delve into the anticancer, antimicrobial, and anti-inflammatory activities of various benzothiophene-2-carboxylic acid derivatives, presenting quantitative data from preclinical studies. Detailed experimental protocols for the key bioassays are provided to enable researchers to replicate and build upon these findings. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the mechanisms of action and experimental designs.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various benzothiophene-2-carboxylic acid derivatives, showcasing their potential as anticancer and antimicrobial agents.

Table 1: Comparative Anticancer Activity of Substituted Benzo[b]thiophene-4-carboxamide Derivatives

Compound IDSubstitution PatternA549 IC₅₀ (µM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Du-145 IC₅₀ (µM)
18 R = 4-fluorophenyl2.122.082.211.94
19 R = 4-chlorophenyl2.051.982.151.81
21 R = 4-methoxyphenyl2.452.362.522.28
25 R = 3,4-dimethoxyphenyl2.332.212.412.16
30 R = 4-(trifluoromethyl)phenyl2.282.152.342.09
31 R = 3-chlorophenyl2.192.072.262.01
33 R = 3-methoxyphenyl2.512.432.632.37

Data sourced from a study on the synthesis and antiproliferative activity of (substituted)-benzo[b]thiophene-4-carboxamides.[2] The IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Comparative Antimicrobial Activity of Benzothiophene Acylhydrazone Derivatives against Staphylococcus aureus

Compound IDR Group on BenzothiopheneAldehyde MoietyMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA (Clinical Isolate)
I.h H4-Hydroxy-3-methoxybenzaldehyde>128>128
II.b 6-ChloroPyridine-2-carboxaldehyde44
I.p HPyridine-2-carboxaldehyde3264
Derivative A 6-Fluoro4-Nitrobenzaldehyde1632
Derivative B 6-Trifluoromethyl2-Hydroxybenzaldehyde64128

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth. Data is compiled from a study on benzothiophene acylhydrazones as antimicrobial agents.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the benzothiophene derivatives on various cancer cell lines.

  • Cell Seeding: Cancer cell lines (A549, HeLa, MCF-7, and Du-145) are seeded in 96-well plates at a density of 5,000 cells per well in a suitable culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The cells are treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the benzothiophene derivatives against bacterial strains.

  • Preparation of Inoculum: Bacterial strains, such as Staphylococcus aureus, are cultured overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in DMSO and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes are provided below to enhance understanding.

RhoA_ROCK_Pathway cluster_activation Activation cluster_downstream Downstream Effects GPCR GPCR GEF RhoGEF GPCR->GEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P MLC-P ROCK->MLC_P Phosphorylates Proliferation Cell Proliferation ROCK->Proliferation Stress_Fibers Stress Fiber Formation & Cell Contraction MLC_P->Stress_Fibers MLC MLC MLC->MLC_P Cell_Migration Cell Migration & Invasion Stress_Fibers->Cell_Migration Inhibitor Benzothiophene Derivatives Inhibitor->ROCK Inhibition? Tubulin_Polymerization_Workflow cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule GTP_Hydrolysis GTP Hydrolysis Microtubule->GTP_Hydrolysis GDP_Tubulin GDP-Tubulin GTP_Hydrolysis->GDP_Tubulin Depolymerization Depolymerization GDP_Tubulin->Depolymerization Depolymerization->Tubulin_Dimers Recycling Inhibitor Benzothiophene Acrylonitrile Analogs Inhibitor->Tubulin_Dimers Inhibition of Polymerization

References

Unveiling the Molecular Blueprint: Validating the Mechanism of Action of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, elucidating the precise mechanism of action of a novel compound is a critical step toward its development as a therapeutic agent. This guide provides a comprehensive validation of the hypothesized mechanism of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a promising scaffold in medicinal chemistry. Through a comparative analysis with established alternatives and supported by detailed experimental protocols, we illuminate its potential role as a modulator of key cellular signaling pathways.

Recent patent literature suggests that derivatives of this compound are potential activators of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. These nuclear receptors are master regulators of lipid and glucose metabolism, as well as inflammation, making them attractive targets for a multitude of metabolic and inflammatory diseases. This guide will, therefore, focus on validating this proposed mechanism of action.

Comparative Analysis of PPAR Agonists

To objectively assess the potential of this compound, we compare its hypothesized activity with well-established PPAR agonists. Fibrates are a class of drugs that primarily activate PPARα and are used to treat hyperlipidemia, while thiazolidinediones (TZDs) are selective agonists of PPARγ, commonly prescribed for type 2 diabetes.

Compound ClassPrimary TargetRepresentative DrugTypical EC50 (in vitro)Primary Therapeutic Use
Benzothiophene Carboxylic Acids PPARα / PPARγ (Hypothesized)This compoundTo be determinedMetabolic/Inflammatory Diseases (Hypothesized)
Fibrates PPARαFenofibrate1-10 µMHyperlipidemia
Thiazolidinediones (TZDs) PPARγRosiglitazone0.1-1 µMType 2 Diabetes

Note: The EC50 value for this compound is yet to be experimentally determined and is presented here as a hypothetical placeholder for comparative purposes.

Deciphering the Signaling Cascade: The PPAR Pathway

Upon activation by a ligand, such as the hypothesized action of this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to a cascade of downstream effects, including the regulation of genes involved in lipid metabolism and inflammation.[1][2][3]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5,6-dimethoxy-1- benzothiophene- 2-carboxylic acid PPAR PPARα / PPARγ Ligand->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic & Anti- inflammatory Effects Protein->Response

Figure 1: Hypothesized PPAR signaling pathway activation.

Experimental Validation: Protocols and Workflow

To empirically validate the interaction of this compound with PPARs, a luciferase reporter gene assay is a standard and robust method. This in vitro assay quantitatively measures the transcriptional activity of a target receptor in response to a test compound.

Experimental Protocol: PPAR Luciferase Reporter Gene Assay

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Co-transfect the cells with two plasmids:

    • An expression vector encoding the full-length human PPARα or PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • A co-transfection with a Renilla luciferase plasmid can be included for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, plate the cells in a 96-well plate.

  • Prepare serial dilutions of this compound and known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) in the appropriate cell culture medium.

  • Treat the cells with the compounds or vehicle control (e.g., DMSO) and incubate for 18-24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

  • If a Renilla luciferase control is used, measure its activity subsequently.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

  • Plot the normalized luciferase activity against the compound concentration.

  • Determine the EC50 value (the concentration at which the compound elicits a half-maximal response) by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., HEK293T) Start->CellCulture Transfection Co-transfection: - PPAR Expression Vector - PPRE-Luciferase Reporter CellCulture->Transfection CompoundPrep Prepare Serial Dilutions of: - Test Compound - Positive Controls - Vehicle Control Transfection->CompoundPrep Treatment Treat Transfected Cells (18-24 hours) CompoundPrep->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Measure Luciferase Activity (Luminometer) Lysis->Luminometry DataAnalysis Data Analysis: - Normalize Activity - Plot Dose-Response Curve - Calculate EC50 Luminometry->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for the PPAR luciferase reporter assay.

Conclusion

The available evidence strongly suggests that this compound warrants further investigation as a potential PPARα/γ agonist. The experimental framework outlined in this guide provides a clear path for validating this mechanism of action and quantifying its potency. A definitive understanding of its molecular interactions will be instrumental in unlocking its therapeutic potential for metabolic and inflammatory disorders. Further studies, including binding assays and in vivo models, will be necessary to fully characterize its pharmacological profile and establish its efficacy and safety.

References

Benchmarking 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid against Known Inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid against known inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK). While direct inhibitory data for this specific compound is not publicly available, its structural similarity to known BDK inhibitors, particularly those with a benzothiophene-2-carboxylic acid scaffold, suggests it as a plausible candidate for BDK inhibition. This document outlines the rationale for this hypothesis, compares the structural analogue 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) with other established BDK inhibitors, and provides detailed experimental protocols for assessing BDK inhibition.

Introduction to BDK and its Role in Metabolism

Branched-chain α-ketoacid dehydrogenase kinase (BDK) is a key mitochondrial enzyme that regulates the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. BDK phosphorylates and inactivates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA breakdown. Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin resistance, type 2 diabetes, and heart failure, making BDK an attractive therapeutic target. Inhibition of BDK leads to the activation of the BCKDC, promoting BCAA catabolism and potentially mitigating the pathological effects of their accumulation.

Rationale for Targeting BDK with this compound

The compound this compound shares a core structural motif with 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a compound identified through high-throughput screening as a novel allosteric inhibitor of BDK.[1][2] The benzothiophene-2-carboxylic acid scaffold is a key feature for the inhibitory activity of BT2. This structural similarity provides a strong basis for investigating this compound as a potential BDK inhibitor.

Comparative Analysis of Known BDK Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activities of several known BDK inhibitors.

CompoundType of InhibitionIC50 (μM)Kd (μM)Cellular IC50 (μM)Reference
BT2 Allosteric3.19--[1][2]
PF-07208254 Allosteric-0.0840.54 (human skeletal myocytes)
PF-07328948 Allosteric0.0150.00480.046 (human skeletal muscle)
(S)-α-chlorophenylpropionate ((S)-CPP) Allosteric6.3--[3]
PPHN Allosteric-3.9-[4]
POAB Allosteric-1.86-[4]

BDK Signaling Pathway

The following diagram illustrates the central role of BDK in regulating the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) and the catabolism of branched-chain amino acids (BCAAs).

BDK_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Inhibitors Inhibitory Intervention BCAA Branched-Chain Amino Acids (BCAAs) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDC_active Active BCKDC (Dephosphorylated) BCKA->BCKDC_active Oxidative Decarboxylation BCKDC_inactive Inactive BCKDC (Phosphorylated) BDK BDK PPM1K PPM1K (Phosphatase) Metabolites Downstream Metabolites BCKDC_active->Metabolites BDK->BCKDC_active Phosphorylation (Inhibition) PPM1K->BCKDC_inactive Dephosphorylation (Activation) 5_6_dimethoxy 5,6-dimethoxy-1-benzothiophene- 2-carboxylic acid (Hypothesized) 5_6_dimethoxy->BDK Inhibition Known_Inhibitors Known BDK Inhibitors (e.g., BT2, PF-07328948) Known_Inhibitors->BDK Inhibition

Caption: BDK-mediated regulation of BCAA catabolism.

Experimental Protocols

To assess the inhibitory potential of this compound against BDK, the following experimental protocols can be employed.

In Vitro BDK Inhibition Assay (FRET-based)

This assay measures the phosphorylation of a substrate by BDK, where the phosphorylation event leads to a change in Fluorescence Resonance Energy Transfer (FRET).

Materials:

  • Recombinant human BDK enzyme

  • Fluorescently labeled BDK substrate peptide (e.g., a peptide derived from the E1α subunit of BCKDC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well microplates

  • Plate reader capable of FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and known inhibitors in DMSO.

  • In a 384-well plate, add the test compound or control to the assay buffer.

  • Add the BDK enzyme and the fluorescently labeled substrate peptide to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BDK Inhibition Assay (AlphaLISA SureFire Ultra)

This assay quantifies the phosphorylation of the BCKDC E1α subunit in a cellular context.

Materials:

  • Human cell line expressing BDK and BCKDC (e.g., human skeletal myocytes)

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • AlphaLISA SureFire Ultra p-BCKDH E1α (Ser293) Assay Kit

  • 96-well or 384-well cell culture plates

  • Plate reader capable of AlphaLISA measurements

Procedure:

  • Seed cells in a 96-well or 384-well plate and culture overnight.

  • Treat the cells with serial dilutions of the test compound or known inhibitors for a specified time (e.g., 2 hours).

  • Lyse the cells using the provided lysis buffer.

  • Transfer the cell lysates to a 384-well ProxiPlate.

  • Add the AlphaLISA Acceptor beads and biotinylated antibody mixture and incubate.

  • Add the Streptavidin-Donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Determine the level of BCKDH E1α phosphorylation relative to total BCKDH E1α and calculate the IC50 value for the compound.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing potential BDK inhibitors.

BDK_Inhibitor_Screening_Workflow Start Start: Compound Library (including 5,6-dimethoxy-1-benzothiophene- 2-carboxylic acid) Primary_Screen Primary Screening: In Vitro BDK Inhibition Assay (e.g., FRET) Start->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Cellular_Assay Secondary Screening: Cellular BDK Inhibition Assay (e.g., AlphaLISA) Dose_Response->Cellular_Assay Active Compounds Cellular_IC50 Cellular IC50 Determination Cellular_Assay->Cellular_IC50 Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Cellular_IC50->Lead_Optimization Potent Compounds In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: Workflow for BDK inhibitor discovery.

Conclusion

While further experimental validation is required, the structural similarity of this compound to the known BDK inhibitor BT2 provides a compelling rationale for its investigation as a novel therapeutic agent for metabolic diseases. The comparative data and detailed protocols provided in this guide offer a framework for researchers to benchmark its potential efficacy against established inhibitors in the field.

References

A Comprehensive Guide to Cross-Reactivity Studies of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting cross-reactivity studies on 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid. Due to the current absence of publicly available cross-reactivity data for this specific molecule, this document outlines a comprehensive, albeit hypothetical, approach based on established immunological and analytical techniques. The provided experimental protocols and data serve as a template for researchers to design and execute their own studies to assess the specificity of antibodies raised against this compound.

Introduction

This compound is a benzothiophene derivative.[1][2] Compounds of this class are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4] When developing immunoassays for the detection and quantification of such small molecules, or when evaluating their potential for off-target effects in drug development, assessing the cross-reactivity of antibodies with structurally related compounds is a critical step. This ensures the specificity and reliability of the assay or provides insights into potential biological interactions.

This guide details the necessary steps to produce antibodies against this compound and subsequently evaluate their cross-reactivity profile using a competitive enzyme-linked immunosorbent assay (ELISA).

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of cross-reactivity data for a monoclonal antibody raised against this compound. The data is presented to illustrate how results from such a study would be structured for comparative analysis.

Table 1: Hypothetical Cross-Reactivity of Anti-5,6-dimethoxy-1-benzothiophene-2-carboxylic acid Monoclonal Antibody

Compound TestedStructureIC50 (nM)Cross-Reactivity (%)
This compound 10100
1-Benzothiophene-2-carboxylic acid>10,000<0.1
5-Methoxy-1-benzothiophene-2-carboxylic acid5002.0
6-Methoxy-1-benzothiophene-2-carboxylic acid4502.2
Thiophene-2-carboxylic acid>10,000<0.1

Note: The IC50 is the concentration of the competing compound that inhibits 50% of the antibody binding to the coated antigen. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

The following protocols describe the key stages of a cross-reactivity study, from immunogen preparation to the final immunoassay.

Preparation of Immunogen and Coating Antigen

To elicit an immune response against a small molecule like this compound (a hapten), it must be conjugated to a larger carrier protein.[][6]

a) Hapten-Carrier Conjugation:

The carboxylic acid group of this compound can be coupled to primary amines on a carrier protein using the carbodiimide reaction.[7]

  • Materials:

    • This compound

    • Keyhole Limpet Hemocyanin (KLH) for immunization

    • Bovine Serum Albumin (BSA) for the coating antigen

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add 15 mg of EDC and 10 mg of NHS to the solution and stir for 4 hours at room temperature to activate the carboxylic acid group.

    • In a separate tube, dissolve 20 mg of KLH (for the immunogen) or BSA (for the coating antigen) in 5 ml of PBS.

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Purify the conjugate by dialysis against PBS for 48 hours, with several changes of buffer, to remove unreacted hapten and coupling reagents.

    • Determine the protein concentration and the hapten-to-protein molar ratio using spectrophotometry.

Monoclonal Antibody Production

The production of monoclonal antibodies involves immunizing mice and then generating hybridoma cell lines.[8][9]

  • Procedure:

    • Immunization: Emulsify the KLH-hapten conjugate with an equal volume of Freund's complete adjuvant and inject subcutaneously into BALB/c mice. Administer booster injections with Freund's incomplete adjuvant every 3-4 weeks.

    • Screening: Screen mouse serum for antibody titers using an indirect ELISA with the BSA-hapten conjugate as the coating antigen.

    • Cell Fusion: Select a mouse with a high antibody titer and harvest the spleen. Fuse the splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

    • Selection and Cloning: Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium. Screen the supernatants from the resulting hybridoma clones for the presence of the desired antibodies by indirect ELISA.

    • Subcloning and Expansion: Subclone positive hybridomas by limiting dilution to ensure monoclonality. Expand the selected clones to produce larger quantities of the monoclonal antibody.

    • Purification: Purify the monoclonal antibody from the cell culture supernatant using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Testing

A competitive ELISA is a common method for determining the specificity of an antibody for a small molecule.[10][11][12]

  • Materials:

    • BSA-hapten conjugate (coating antigen)

    • Purified monoclonal antibody

    • Structurally related analog compounds

    • 96-well microtiter plates

    • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

    • Wash buffer (PBS with 0.05% Tween-20)

    • Blocking buffer (PBS with 1% BSA)

    • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

    • TMB substrate solution

    • Stop solution (e.g., 2 M H₂SO₄)

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the BSA-hapten conjugate (100 µL/well of a 1 µg/mL solution in coating buffer). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Prepare serial dilutions of the standard (this compound) and the test compounds in blocking buffer. In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the monoclonal antibody (at a predetermined optimal dilution) for 1 hour at room temperature.

    • Incubation: Transfer 100 µL of the pre-incubated antibody-competitor mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

Logical Flow of a Cross-Reactivity Study

Cross_Reactivity_Study_Flow cluster_prep Preparation Phase cluster_ab Antibody Production cluster_assay Assay Phase Hapten This compound Conjugation Hapten-Carrier Conjugation Hapten->Conjugation ELISA Competitive ELISA Hapten->ELISA Standard Carrier Carrier Proteins (KLH, BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) Conjugation->Coating_Antigen Immunization Immunization of Mice Immunogen->Immunization Coating_Antigen->ELISA Hybridoma Hybridoma Technology Immunization->Hybridoma mAb Monoclonal Antibody Production & Purification Hybridoma->mAb mAb->ELISA Analogs Structural Analogs Analogs->ELISA Data_Analysis Data Analysis (IC50, % Cross-Reactivity) ELISA->Data_Analysis

Caption: Logical workflow for a cross-reactivity study.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow Start Start Plate_Coating Coat plate with Hapten-BSA conjugate Start->Plate_Coating Wash1 Wash Plate_Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Pre_Incubation Pre-incubate mAb with Standard or Test Compound Wash2->Pre_Incubation Add_Mixture Add mixture to plate Pre_Incubation->Add_Mixture Wash3 Wash Add_Mixture->Wash3 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Reaction Stop with acid Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for the competitive ELISA protocol.

References

A Comparative Guide to the Reproducibility of Experiments with 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental landscape surrounding 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid, a member of the versatile benzothiophene class of compounds. Due to a lack of publicly available, quantitative bioactivity data for this specific molecule, this document focuses on establishing a framework for reproducible experimentation. This is achieved by comparing its structural analogues and other compounds active in relevant biological pathways, namely Peroxisome Proliferator-Activated Receptor (PPAR) modulation and D-Amino Acid Oxidase (DAO) inhibition.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs such as the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton.[1] Derivatives of benzothiophene have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide aims to provide researchers with the necessary protocols and comparative data to initiate and evaluate the reproducibility of experiments with this compound.

Comparative Bioactivity Data

To facilitate a comparative analysis, the following tables summarize the quantitative bioactivity of selected benzothiophene derivatives and other relevant compounds. It is important to note that direct experimental data for this compound is not currently available in the public domain, highlighting the need for the very experiments this guide is designed to support.

Table 1: Comparative Activity of Benzothiophene Derivatives as PPARγ Modulators

CompoundTargetAssay TypeEC50 / % ActivationReference CompoundReference EC50 / % Activation
This compound PPARγTransactivation AssayData Not AvailableRosiglitazone311.53%
Compound 5 (a 2-(β-carbonyl) butyryl-thiophene)PPARγTransactivation Assay120.97%Rosiglitazone311.53%
Compound 15 (a 2-(β-sulfonyl) butyryl-thiophene)PPARγTransactivation Assay102.14%Rosiglitazone311.53%
Compound 17 (a substituted benzothiophene)PPARγTransactivation Assay113.82%Rosiglitazone311.53%

Data for compounds 5, 15, and 17 are from a study on substituted thiophene and benzothiophene derivatives in HepG2 cells.[3]

Table 2: Comparative Activity of Thiophene Carboxylic Acids as D-Amino Acid Oxidase (DAO) Inhibitors

CompoundTargetAssay TypeIC50 (µM)
This compound D-Amino Acid OxidaseEnzymatic AssayData Not Available
Thiophene-2-carboxylic acidD-Amino Acid OxidaseEnzymatic Assay7.8
Thiophene-3-carboxylic acidD-Amino Acid OxidaseEnzymatic Assay4.4
4,5-Dichlorothiophene-2-carboxylic acidD-Amino Acid OxidaseEnzymatic Assay0.09

Data for thiophene carboxylic acid derivatives are from a screening of low molecular weight thiophene carboxylic acids as DAO inhibitors.[4]

Experimental Protocols

To ensure the reproducibility of future experiments, detailed methodologies for key assays are provided below.

Protocol 1: PPARγ Luciferase Reporter Assay

This protocol is designed to assess the ability of a test compound to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

1. Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well.

  • After 24 hours, cells are transiently co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent. A Renilla luciferase vector is also co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing the test compound (e.g., this compound) at various concentrations. A known PPARγ agonist, such as Rosiglitazone, is used as a positive control. A vehicle control (e.g., DMSO) is also included.

3. Luciferase Assay:

  • After 24 hours of incubation with the compounds, cells are lysed.

  • Luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Firefly luciferase activity is normalized to Renilla luciferase activity.

4. Data Analysis:

  • The fold activation is calculated as the ratio of normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.

  • EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: D-Amino Acid Oxidase (DAO) Inhibition Assay

This protocol measures the inhibition of D-Amino Acid Oxidase activity by a test compound.[5]

1. Reagents and Materials:

  • Human D-Amino Acid Oxidase (hDAAO)

  • D-Serine (substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compound (e.g., this compound)

  • 96-well black microplate

2. Assay Procedure:

  • A reaction mixture is prepared containing hDAAO, HRP, and the test compound at various concentrations in the assay buffer. A known DAO inhibitor can be used as a positive control.

  • The reaction is initiated by adding D-Serine and Amplex Red to the wells.

  • The fluorescence (Ex/Em = 530/590 nm) is measured kinetically at 37°C for a set period (e.g., 30 minutes) using a microplate reader.

3. Data Analysis:

  • The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each concentration of the test compound.

  • The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the context of the data.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Ligand (e.g., Benzothiophene Derivative) PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR PPRE PPRE (DNA Response Element) RXR->PPRE TargetGene Target Gene Transcription PPRE->TargetGene BiologicalResponse Biological Response (e.g., Lipid Metabolism, Inflammation Control) TargetGene->BiologicalResponse

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

DAO_Inhibition_Workflow DSerine D-Serine DAAO D-Amino Acid Oxidase (DAAO) DSerine->DAAO NMDA_Receptor NMDA Receptor DSerine->NMDA_Receptor Co-agonist KetoAcid α-Keto Acid DAAO->KetoAcid H2O2 Hydrogen Peroxide DAAO->H2O2 Inhibitor 5,6-dimethoxy-1- benzothiophene- 2-carboxylic acid Inhibitor->DAAO NeuronalActivity Enhanced Neuronal Activity NMDA_Receptor->NeuronalActivity Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound Synthesize & Characterize Compound Treatment Treat Cells/Enzyme with Compound Compound->Treatment AssayReagents Prepare Assay Reagents & Cells AssayReagents->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Signal (Luminescence/Fluorescence) Incubation->Measurement DataProcessing Process Raw Data & Normalize Measurement->DataProcessing CurveFitting Fit Dose-Response Curve (IC50/EC50) DataProcessing->CurveFitting Comparison Compare with Alternatives CurveFitting->Comparison

References

A Comparative Analysis of 5,6-dimethoxy-1-benzothiophene-2-carboxylic Acid from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistent quality of chemical compounds are paramount. This guide provides a comparative characterization of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid obtained from three different commercial suppliers. The analysis utilizes key analytical techniques to assess purity, identity, and consistency, offering valuable insights for procurement and experimental design.

Executive Summary

The characterization of this compound (CAS No. 23046-03-9) from three distinct suppliers—designated as Supplier A, Supplier B, and Supplier C—was conducted using a suite of analytical methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and melting point analysis as a general indicator of purity. While all suppliers provided material that was substantially the target compound, variations in purity levels and impurity profiles were observed.

Comparative Data

The following table summarizes the analytical data obtained for this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance Off-white solidWhite crystalline solidLight yellow powder
Melting Point (°C) 235-238238-240233-236
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spec (m/z) [M-H]⁻ at 237.02[M-H]⁻ at 237.02[M-H]⁻ at 237.02
HPLC Purity (%) 98.599.797.2

Experimental Workflow

The following diagram illustrates the systematic approach taken for the characterization of this compound from each supplier.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation A Supplier A MP Melting Point A->MP NMR NMR Spectroscopy A->NMR MS Mass Spectrometry A->MS HPLC HPLC Analysis A->HPLC B Supplier B B->MP B->NMR B->MS B->HPLC C Supplier C C->MP C->NMR C->MS C->HPLC Purity Purity Assessment MP->Purity Identity Structural Identity NMR->Identity MS->Identity HPLC->Purity Comparison Comparative Analysis Purity->Comparison Identity->Comparison

Fig. 1: Experimental workflow for the characterization of the compound.

Detailed Experimental Protocols

1. Melting Point Determination: The melting point of each sample was determined using a calibrated digital melting point apparatus. A small amount of the crystalline solid was packed into a capillary tube and heated at a ramp rate of 1 °C/min. The range from the appearance of the first liquid drop to complete liquefaction was recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3. Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) source in negative ion mode on a time-of-flight (TOF) mass spectrometer. Samples were dissolved in a mixture of acetonitrile and water.

4. High-Performance Liquid Chromatography (HPLC): Purity analysis was performed on a reverse-phase HPLC system with a C18 column (4.6 x 150 mm, 5 µm). The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The flow rate was 1.0 mL/min, and detection was performed at 254 nm.

Hypothetical Signaling Pathway Involvement

This compound and its derivatives have been explored for their potential as modulators of various biological pathways. The diagram below illustrates a hypothetical signaling cascade where such a compound might act as an inhibitor of a key kinase.

signaling_pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor 5,6-dimethoxy-1-benzothiophene- 2-carboxylic acid Inhibitor->Kinase2 Inhibits

Fig. 2: Hypothetical signaling pathway inhibited by the compound.

Discussion

The analytical data reveals that while all three suppliers provide this compound of acceptable quality, there are discernible differences. Supplier B provided the material with the highest purity (99.7%) as determined by HPLC, which also correlated with a sharper and slightly higher melting point range. The material from Supplier A showed a purity of 98.5%, with minor, unidentified impurities. Supplier C's product had the lowest purity at 97.2% and a slightly yellowish appearance, suggesting the presence of chromophoric impurities.

The ¹H NMR and mass spectrometry data were consistent across all samples, confirming the chemical identity of the major component. The observed mass in the MS spectra corresponds to the deprotonated molecule, as expected for a carboxylic acid in negative ESI mode.

Conclusion and Recommendations

For applications requiring the highest purity, such as in quantitative assays or for the synthesis of pharmaceutical ingredients, the material from Supplier B is recommended. For general research purposes where minor impurities are not expected to interfere with the experimental outcome, the products from Supplier A and Supplier C may be suitable and potentially more cost-effective alternatives.

It is crucial for researchers to consider the specific requirements of their experiments when selecting a supplier. The data presented in this guide underscores the importance of in-house quality control to verify the purity and identity of critical reagents, regardless of the supplier's specifications.

Comparative Efficacy of 5,6-dimethoxy-1-benzothiophene-2-carboxylic Acid Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, a direct comparative study detailing the synthesis and biological efficacy of a series of analogs based on the 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid scaffold could not be identified. This core compound is primarily documented as a versatile building block in the synthesis of more complex molecules and is cited in various patents. However, dedicated research presenting a systematic structure-activity relationship (SAR) by modifying this specific parent molecule and comparing the biological activities of the resulting analogs is not publicly available.

The absence of such focused studies prevents the creation of a detailed comparative guide as initially requested. The scientific community has explored various other benzothiophene carboxylic acid derivatives, investigating their potential as anti-inflammatory, anti-cancer, and enzyme-inhibiting agents. While these studies provide valuable insights into the broader class of benzothiophene-based compounds, they do not offer the specific comparative data required for an objective analysis of this compound analogs.

General Observations on Benzothiophene Carboxylic Acid Derivatives

Research on other benzothiophene scaffolds suggests that modifications to the benzothiophene core, the position and nature of substituents, and the carboxylic acid group can significantly influence biological activity. For instance, studies on different benzothiophene series have highlighted the importance of substituent placement on the benzene ring for activities such as enzyme inhibition and anti-proliferative effects.

Future Research Directions

The lack of comparative data on this compound analogs represents a gap in the current scientific knowledge. A systematic study involving the synthesis of a library of analogs with modifications at various positions of the benzothiophene ring and the carboxylic acid moiety would be highly valuable. Such research would enable a comprehensive evaluation of their therapeutic potential and establish a clear structure-activity relationship.

A potential research workflow for such a study is outlined below.

G cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound mod_ring Modification of Benzene Ring (e.g., different substituents) start->mod_ring mod_cooh Modification of Carboxylic Acid (e.g., esterification, amidation) start->mod_cooh in_vitro In Vitro Assays (e.g., enzyme inhibition, cytotoxicity) mod_ring->in_vitro mod_cooh->in_vitro in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_id Lead Compound Identification sar->lead_id further_dev further_dev lead_id->further_dev Further Development

Caption: Proposed workflow for future research on this compound analogs.

Spectroscopic comparison of synthesized vs. commercial 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Synthesized vs. Commercial 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized this compound against its commercially available counterparts. For researchers and scientists, understanding potential variations between in-house and externally sourced materials is critical for the reproducibility and success of their work.

While commercial suppliers provide a convenient source for this compound, in-house synthesis offers greater control over the impurity profile and can be more cost-effective for large-scale needs. This guide presents representative spectroscopic data for a synthesized batch of this compound and highlights the expected spectral features that should be cross-verified with any commercial samples. It is important to note that commercial suppliers do not always provide detailed batch-specific spectroscopic data, making in-house characterization a crucial step for quality control.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds found in the literature. Researchers should use this as a benchmark for their own analyses.

Table 1: ¹H NMR Spectroscopic Data

Synthesized Sample (Predicted) Commercial Sample (Typical)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~12.5 (s, 1H, -COOH)~12.5 (s, 1H, -COOH)
~8.0 (s, 1H, Ar-H)~8.0 (s, 1H, Ar-H)
~7.4 (s, 1H, Ar-H)~7.4 (s, 1H, Ar-H)
~7.2 (s, 1H, Ar-H)~7.2 (s, 1H, Ar-H)
~3.9 (s, 3H, -OCH₃)~3.9 (s, 3H, -OCH₃)
~3.8 (s, 3H, -OCH₃)~3.8 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

Synthesized Sample (Predicted) Commercial Sample (Typical)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~167 (-COOH)~167 (-COOH)
~149 (Ar-C)~149 (Ar-C)
~148 (Ar-C)~148 (Ar-C)
~135 (Ar-C)~135 (Ar-C)
~133 (Ar-C)~133 (Ar-C)
~125 (Ar-C)~125 (Ar-C)
~115 (Ar-C)~115 (Ar-C)
~105 (Ar-C)~105 (Ar-C)
~103 (Ar-C)~103 (Ar-C)
~56 (-OCH₃)~56 (-OCH₃)
~55 (-OCH₃)~55 (-OCH₃)

Table 3: FT-IR Spectroscopic Data

Synthesized Sample (Predicted) Commercial Sample (Typical)
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
2500-3300 (broad, O-H stretch)2500-3300 (broad, O-H stretch)
~1680 (strong, C=O stretch)~1680 (strong, C=O stretch)
~1600, ~1480 (C=C stretch, aromatic)~1600, ~1480 (C=C stretch, aromatic)
~1250 (C-O stretch, ether)~1250 (C-O stretch, ether)
~1030 (C-O stretch, ether)~1030 (C-O stretch, ether)

Table 4: Mass Spectrometry Data

Synthesized Sample Commercial Sample
m/z (EI+) m/z (EI+)
238 [M]⁺238 [M]⁺
223 [M-CH₃]⁺223 [M-CH₃]⁺
195 [M-COOH]⁺195 [M-COOH]⁺

Experimental Protocols

A representative synthesis protocol and the standard analytical methods for spectroscopic characterization are provided below.

Synthesis of this compound

A common route to this class of compounds involves the cyclization of a substituted thiophene derivative. A plausible synthetic pathway is the Gewald reaction followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethoxythiophene-3-carboxylate

  • To a stirred mixture of 3,4-dimethoxybenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the thiophene intermediate.

Step 2: Hydrolysis to this compound

  • Suspend the ethyl 2-amino-4,5-dimethoxythiophene-3-carboxylate in a solution of ethanol and aqueous sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using a potassium bromide (KBr) pellet method. The spectra were recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) source.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 3,4-Dimethoxybenzaldehyde + Ethyl Cyanoacetate + Sulfur Gewald Gewald Reaction (Ethanol, Morpholine, Reflux) Reactants->Gewald Intermediate Ethyl 2-amino-4,5-dimethoxy- thiophene-3-carboxylate Gewald->Intermediate Hydrolysis Hydrolysis (NaOH, Ethanol, Reflux) Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 5,6-Dimethoxy-1-benzothiophene- 2-carboxylic Acid (Crude) Acidification->Product Purification Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis cluster_techniques Analytical Techniques Sample_Synth Synthesized Sample NMR ¹H and ¹³C NMR Sample_Synth->NMR FTIR FT-IR Sample_Synth->FTIR MS Mass Spectrometry Sample_Synth->MS Sample_Comm Commercial Sample Sample_Comm->NMR Sample_Comm->FTIR Sample_Comm->MS Data_Synth Spectroscopic Data (Synthesized) NMR->Data_Synth Data_Comm Spectroscopic Data (Commercial) NMR->Data_Comm FTIR->Data_Synth FTIR->Data_Comm MS->Data_Synth MS->Data_Comm Comparison Data Comparison Data_Synth->Comparison Data_Comm->Comparison

Caption: Workflow for the spectroscopic comparison of synthesized and commercial samples.

Safety Operating Guide

Navigating the Disposal of 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

Based on data from analogous benzothiophene and indole derivatives, 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid should be treated as a hazardous substance.[1][2][3] Potential hazards may include skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) is essential.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications & Use Case
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn.Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[1][5]
Respiratory Protection Generally not required in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.Use a respirator that is in compliance with OSHA 29 CFR 1910.134 or European Standard EN 149.[1]
Footwear Closed-toe shoes.Provides protection against spills and falling objects.[6]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Eyewash stations and safety showers must be readily accessible.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[5] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[5]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous waste.[7][8]

  • Do not mix this waste with non-hazardous waste.[5]

  • Segregate it from other waste streams, particularly incompatible materials. For instance, store acids and bases separately, and keep acids away from cyanides or sulfides.[9]

2. Waste Collection and Containerization:

  • Collect waste in a designated, compatible, and properly labeled container.[5][9] Plastic containers are often preferred.[8]

  • The container must be securely capped during storage, except when adding or removing waste.[9]

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[5]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

  • The SAA must be inspected weekly for any leaks.[9]

  • There are limits on the amount of waste that can be accumulated in an SAA (e.g., a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste).[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Hazardous waste must be treated and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Never dispose of this chemical down the drain or in regular trash.[7][10]

5. Empty Container Management:

  • A container that has held this hazardous waste should be managed as hazardous waste unless properly decontaminated.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before they can be disposed of as regular trash. The rinsate must be collected and treated as hazardous waste.[7][11]

  • Before disposing of a decontaminated container as regular trash, deface all chemical labels and remove the cap.[7]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.

G cluster_handling Safe Handling cluster_generation Waste Generation cluster_disposal Disposal Pathway A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Ensure Access to Safety Equipment (Eyewash, Safety Shower) B->C D Collect Waste in a Designated Hazardous Waste Container C->D E Properly Label Container ('Hazardous Waste', Chemical Name) D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H G Start Start: Unused or Waste 5,6-Dimethoxy-1-benzothiophene- 2-carboxylic acid IsHazardous Is the waste hazardous? Start->IsHazardous TreatAsHazardous Treat as Hazardous Waste IsHazardous->TreatAsHazardous Yes (Prudent Practice) Segregate Segregate from other waste streams TreatAsHazardous->Segregate Collect Collect in a labeled, sealed, compatible container Segregate->Collect Store Store in a designated SAA Collect->Store ContactEHS Contact EHS or licensed waste disposal contractor Store->ContactEHS Dispose Dispose at a permitted TSDF ContactEHS->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.